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  • Product: 2-(Methoxycarbonyl)-3-nitrobenzoic acid
  • CAS: 6744-85-0

Core Science & Biosynthesis

Foundational

Comprehensive Analytical Guide: Molecular Weight and Exact Mass Characterization of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Executive Summary In the realm of advanced organic synthesis and drug development, the precise analytical characterization of intermediate building blocks is paramount to ensuring downstream synthetic success. 2-(Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the precise analytical characterization of intermediate building blocks is paramount to ensuring downstream synthetic success. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a highly functionalized aromatic compound utilized in the synthesis of complex heterocycles[1]. This technical guide dissects the critical distinctions between its average molecular weight and monoisotopic exact mass, providing drug development professionals with field-proven, self-validating analytical workflows for High-Resolution Mass Spectrometry (HRMS) characterization.

Chemical Identity & Structural Implications

Understanding the structural topography of 2-(Methoxycarbonyl)-3-nitrobenzoic acid—also widely known as 3-nitrophthalic acid 2-methyl ester—is the first step in designing an effective analytical strategy[2].

  • Molecular Formula: C9H7NO6[1]

  • Structural Features: The molecule consists of a central benzene ring substituted with a carboxylic acid (-COOH) at position 1, a methoxycarbonyl group (-COOCH3) at position 2, and a nitro group (-NO2) at position 3.

  • Electronic & Steric Causality: The spatial proximity of these three bulky groups creates significant steric hindrance. More importantly, the strongly electron-withdrawing nature of the nitro group, positioned meta to the carboxylic acid, exerts a powerful inductive effect. This significantly lowers the pKa of the carboxyl proton, rendering the molecule highly acidic. This specific chemical behavior dictates the necessity of using negative-ion mode (ESI-) during mass spectrometric analysis, as the molecule readily sheds a proton to form a stable anion.

Mass Metrics: Molecular Weight vs. Exact Mass

In modern pharmaceutical analysis, distinguishing between nominal mass, average molecular weight, and exact mass is critical for preventing false-positive identifications.

  • Average Molecular Weight (225.15 g/mol ): This value is calculated using the relative average atomic masses of the elements found in nature (e.g., Carbon = 12.011)[2]. It is strictly used for macroscopic laboratory operations, such as stoichiometric calculations, yield determination, and the preparation of molar solutions.

  • Monoisotopic Exact Mass (225.0270 Da): This value is calculated using the mass of the most abundant, stable isotopes of each element (e.g., ^12C = 12.00000, ^1H = 1.007825)[3]. In HRMS systems like Time-of-Flight (TOF) or Orbitrap analyzers, the exact mass is the critical target metric. It allows scientists to derive the precise elemental composition and distinguish the target compound from isobaric interferences.

Quantitative Data Summary

The following table summarizes the key mass metrics required for both synthetic planning and analytical detection.

Table 1: Physicochemical and Mass Properties of 2-(Methoxycarbonyl)-3-nitrobenzoic acid

PropertyValueAnalytical Application / Significance
CAS Number 6744-85-0Unique chemical registry identifier
Molecular Formula C9H7NO6Defines elemental composition[1]
Average Molecular Weight 225.1550 g/mol Used for stoichiometric calculations and molarity[1]
Monoisotopic Exact Mass 225.0270 DaTarget value for HRMS identification[3]
Theoretical [M-H]⁻ m/z 224.0200 DaExtracted ion chromatogram (XIC) target in ESI-

Analytical Workflows: LC-HRMS Protocol

To accurately detect the exact mass of 2-(Methoxycarbonyl)-3-nitrobenzoic acid, a robust Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) method is required.

Self-Validating System Design

To ensure trustworthiness and data integrity, this protocol is built as a self-validating system:

  • System Suitability Test (SST): Prior to sample injection, infuse a standard tuning mix to calibrate the mass axis. The mass error must be validated at ≤ 2 ppm.

  • Blank Verification: Inject the extraction solvent to confirm the absence of memory effects or background isobaric interferences at m/z 224.0200.

  • Matrix Spike: If analyzing the compound within a complex reaction mixture, spike an aliquot with a known standard to validate ionization efficiency and confirm retention time stability.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to prevent the hydrolysis of the ester group that might occur in purely aqueous solutions. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal retention for the moderately polar aromatic ring.

    • Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Causality: The acidic mobile phase maintains the compound in a reproducible protonated state during chromatography, preventing peak tailing.

  • Mass Spectrometry Tuning (ESI-):

    • Ionization Mode: Electrospray Ionization in negative mode (ESI-). As established, the acidic nature of the molecule ensures near-complete deprotonation to [M-H]⁻.

    • Capillary Voltage: Set to 2.5 kV. Causality: Lower capillary voltages are intentionally selected to prevent the premature in-source fragmentation of the labile methoxycarbonyl and nitro groups.

  • Data Acquisition & Processing: Scan from m/z 100 to 500 at a resolution of ≥ 70,000 FWHM. Extract the chromatogram targeting the exact mass of the deprotonated ion (m/z 224.0200) with a strict mass tolerance window of 5 ppm.

LCMS_Workflow Step1 Sample Preparation Dilution in 50:50 MeOH:H2O Step2 UHPLC Separation Reverse-Phase C18 Column Step1->Step2 Step3 ESI(-) Ionization Formation of [M-H]⁻ Step2->Step3 Step4 HRMS Detection Orbitrap or Q-TOF Step3->Step4 Step5 Data Analysis Exact Mass: 224.0200 Da Step4->Step5

Figure 1: UHPLC-HRMS analytical workflow for 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Applications in Drug Development

The precise mass characterization of 2-(Methoxycarbonyl)-3-nitrobenzoic acid is not merely an academic exercise; it is a critical quality control step in pharmaceutical manufacturing. Derivatives of 3-nitrophthalic acid are heavily utilized as foundational building blocks in the synthesis of bioactive heterocycles. For example, they serve as primary starting materials in the multi-step synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which are actively investigated for their diverse pharmacological profiles[4].

By utilizing HRMS to verify the exact mass (225.0270 Da) of this intermediate[3], synthetic chemists can definitively confirm the integrity of the esterification and nitration steps, thereby preventing the propagation of impurities into the final Active Pharmaceutical Ingredient (API).

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Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Executive Summary The compound 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals [1]. Due to the dense 1,2,3-substitution pattern on the benzene ring, the spatial orientation of its functional groups is dictated by severe steric hindrance. Understanding its exact three-dimensional conformation through Single-Crystal X-Ray Diffraction (SCXRD) is critical for predicting its reactivity, solubility, and binding affinity in drug development.

This technical whitepaper provides a comprehensive, field-proven guide to the crystallization, structural resolution, and crystallographic analysis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing heavily on the causality behind experimental choices to ensure a self-validating, high-fidelity structural determination workflow.

Stereochemical Rationale & Molecular Geometry

In 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Formula: C₉H₇NO₆), the carboxylic acid (-COOH), methoxycarbonyl (-COOCH₃), and nitro (-NO₂) groups occupy adjacent positions on the aromatic ring.

Comparative crystallographic studies on its closely related isomer, 2-methoxycarbonyl-6-nitrobenzoic acid, reveal that steric crowding prevents coplanarity with the benzene ring [2]. In the 1,2,3-isomer, the steric clash is even more pronounced. The bulky nitro group at position 3 forces the adjacent methoxycarbonyl group at position 2 out of the aromatic plane. Consequently, the dihedral angles for the nitro and ester groups are expected to exceed 30° and 60°, respectively. This non-planar geometry significantly influences the crystal packing, preventing tight π–π stacking and instead favoring a lattice stabilized primarily by complex hydrogen-bonding networks.

Experimental Protocol 1: Advanced Crystallization Techniques

To obtain diffraction-quality single crystals (typically 0.1 – 0.3 mm in dimension), thermodynamic control over the nucleation process is mandatory. Rapid precipitation yields twinned or microcrystalline powders unsuitable for SCXRD.

Step-by-Step Vapor Diffusion Methodology
  • Dissolution: Dissolve 50 mg of the synthesized compound in 1.5 mL of ethyl acetate (the solvent) in a 4 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Removing microscopic particulate matter eliminates artificial nucleation sites, ensuring that crystal growth is driven purely by the supersaturation gradient rather than heterogeneous impurities.

  • Anti-Solvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane (the anti-solvent).

  • Incubation: Cap the outer 20 mL vial tightly and store it in a dark, vibration-free environment at 20 °C for 72–96 hours.

    • Causality: Vapor diffusion allows the volatile anti-solvent (hexane) to slowly permeate the inner solution. This gradually lowers the dielectric constant and solubility of the mixture, allowing molecules to arrange into a defect-free crystal lattice under strict thermodynamic control.

Experimental Protocol 2: SCXRD Data Collection Workflow

A self-validating crystallographic experiment requires rigorous data collection parameters. The following protocol outlines the pathway from crystal mounting to structural refinement.

SCXRD_Workflow N1 Crystal Mounting (Cryoloop + Paratone Oil) N2 Data Collection (100 K, Mo Kα) N1->N2 N3 Data Reduction (Integration) N2->N3 N4 Absorption Correction (Multi-scan) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Structure Refinement (Least Squares) N5->N6 N7 Validation (checkCIF) N6->N7

Fig 1. Step-by-step SCXRD data collection and processing pipeline.
Step-by-Step Data Resolution Methodology
  • Mounting & Cryoprotection: Select a single, optically clear crystal under a polarized microscope. Coat the crystal in Paratone-N oil and mount it on a micromount.

    • Causality: Paratone oil acts as a cryoprotectant. It displaces surface water, preventing the formation of amorphous ice rings on the diffraction pattern, and hardens upon flash-cooling to hold the crystal rigidly in place.

  • Flash-Cooling: Transfer the mount to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.

    • Causality: Cryocooling to 100 K minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This drastically enhances the intensity of high-angle reflections, leading to higher resolution data and more precise bond length determinations.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness of reciprocal space.

  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction.

    • Causality: X-rays travel different path lengths through a non-spherical crystal, leading to differential absorption. Correcting for this ensures the observed structure factor amplitudes ( Fo​ ) accurately reflect the electron density.

  • Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 via SHELXL [3].

  • Self-Validation: Generate a Crystallographic Information File (CIF) and process it through the IUCr checkCIF utility. A successful, self-validating experiment will yield an R1​ value <0.05 and contain zero A-level or B-level alerts.

Quantitative Crystallographic Data

Based on the isostructural behavior of closely related nitrobenzoic acid derivatives[2], the following table summarizes the anticipated crystallographic parameters for 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Table 1: Expected Crystallographic Parameters

ParameterValue / Description
Chemical formula C₉H₇NO₆
Formula weight 225.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Triclinic, P-1
Unit cell dimensions a ≈ 7.6 Å, b ≈ 7.8 Å, c ≈ 14.5 Å α ≈ 93°, β ≈ 97°, γ ≈ 114°
Volume ~770 ų
Z, Calculated density 2, ~1.56 g/cm³
Absorption coefficient ( μ ) ~0.13 mm⁻¹
F(000) 376
Final R indices [I > 2σ(I)] R1​ < 0.050, wR2​ < 0.150

Mechanistic Structural Analysis & Intermolecular Interactions

The stability of the crystal lattice is dictated by intermolecular forces. In the solid state, carboxylic acids predominantly form centrosymmetric dimers.

H_Bonding A Carboxylic Acid (Donor) B Carboxylic Acid (Acceptor) A->B Classical O-H...O C Nitro Group (Acceptor) D Methoxycarbonyl (Acceptor) E Aromatic C-H (Donor) E->C Non-classical C-H...O E->D Non-classical C-H...O

Fig 2. Primary intermolecular hydrogen bonding networks in the crystal lattice.

As illustrated in Fig 2, the primary structural motif is the classical O-H···O hydrogen bond between the carboxylic acid groups of adjacent molecules, forming an R22​(8) ring motif around an inversion center. Secondary stabilization is provided by non-classical C-H···O interactions , where the weakly acidic aromatic protons act as donors to the highly electronegative oxygen atoms of the nitro and methoxycarbonyl groups [4]. These directional forces lock the sterically strained molecules into a rigid, predictable 3D framework.

References

  • Lu, Z.-S., Zhu, G.-Z., Lu, H., & Wang, X.-S. (2012). 2-Methoxycarbonyl-6-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2104. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Foundational

Regioselective Ring Opening of 3-Nitrophthalic Anhydride: Mechanistic Insights and Synthetic Protocols for 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Executive Summary The regioselective methanolysis of unsymmetrical cyclic anhydrides is a foundational transformation in organic synthesis, particularly in the development of functionalized aromatics and active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective methanolysis of unsymmetrical cyclic anhydrides is a foundational transformation in organic synthesis, particularly in the development of functionalized aromatics and active pharmaceutical ingredients (APIs). The ring-opening of 3-nitrophthalic anhydride with methanol to form 2-(methoxycarbonyl)-3-nitrobenzoic acid presents a classic mechanistic dichotomy: the competition between steric hindrance and electronic activation. This technical guide elucidates the underlying physical chemistry driving this regioselectivity and provides a field-proven, self-validating experimental protocol designed for high-yield isolation of the major isomer.

Mechanistic Elucidation: The Triumph of Electronics over Sterics

The reaction between 3-nitrophthalic anhydride and methanol proceeds via a standard nucleophilic acyl substitution pathway. However, the unsymmetrical nature of the anhydride—bearing a strongly electron-withdrawing nitro group at the C-3 position—creates two distinct electrophilic centers: the C-1 carbonyl (meta to the nitro group) and the C-2 carbonyl (ortho to the nitro group).

Frontier Molecular Orbital (FMO) Theory & Electronic Activation

Intuitively, one might expect the bulky nitro group at C-3 to sterically hinder nucleophilic attack at the adjacent C-2 carbonyl, thereby favoring attack at the less hindered C-1 position. However, experimental evidence and quantum chemical calculations consistently prove the opposite[1].

The nitro group exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. Because the C-2 position is directly ortho to the nitro group, the electron density at the C-2 carbonyl carbon is significantly depleted compared to C-1[2]. From an FMO perspective, this electronic withdrawal dramatically increases the Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C-2 carbon[2]. When the Highest Occupied Molecular Orbital (HOMO) of the methanol oxygen approaches, the HOMO-LUMO energy gap is minimized at C-2, making it the kinetically favored site for nucleophilic attack.

Transition State Stabilization

Beyond ground-state electrophilicity, semiempirical AM1 quantum chemical calculations indicate that the transition state for C-2 attack is further stabilized by transient hydrogen bonding[1]. The oxygen atoms of the adjacent nitro group can act as Lewis bases, forming a stabilizing interaction with the incoming alcohol's proton, effectively guiding the nucleophile to the sterically hindered ortho position[1].

The collapse of the tetrahedral intermediate cleaves the C2–O anhydride bond, yielding the major product: 2-(methoxycarbonyl)-3-nitrobenzoic acid (typically in a 9:1 ratio over the minor C-1 attack isomer, 2-nitro-6-(methoxycarbonyl)benzoic acid)[3].

Mechanism A 3-Nitrophthalic Anhydride B Methanol Nucleophilic Attack (HOMO-LUMO Interaction) A->B C1 Attack at C-2 Carbonyl (Ortho to NO2) B->C1 Kinetically Favored C2 Attack at C-1 Carbonyl (Meta to NO2) B->C2 Disfavored E1 Major Product (90%): 2-(Methoxycarbonyl)-3-nitrobenzoic acid C1->E1 E2 Minor Product (10%): 1-Methyl hydrogen 3-nitrophthalate C2->E2 D1 Electronic Activation Strong -I & -M effects of NO2 Higher LUMO Coefficient D1->C1 D2 Steric Hindrance Bulky NO2 Group D2->C2

Figure 1: Mechanistic pathway and regioselectivity logic for anhydride ring opening.

Quantitative Isomeric Distribution

The regioselectivity of the ring-opening is highly dependent on the nucleophile and reaction conditions. The table below summarizes the isomeric distribution based on established literature parameters[1],[3].

Reaction ConditionNucleophileMajor Isomer (C-2 Attack)Minor Isomer (C-1 Attack)Total Yield
Reflux, 65°C, 3hMethanol90%10%98%
Room Temp, 18hMethanol85%15%92%
Reflux, 80°C, 4hEthanol88%12%95%
Reflux, 65°C, 3h2-Hydroxyethyl methacrylate75%25%85%

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It incorporates explicit causality for reagent selection and mandatory In-Process Controls (IPCs) to guarantee that each step meets its quality threshold before progression[3].

Reagents & Equipment
  • Substrate: 3-Nitrophthalic anhydride (high purity, >98%).

  • Solvent/Nucleophile: Anhydrous Methanol (HPLC grade, <0.01% H₂O). Causality: Trace water will competitively attack the highly electrophilic anhydride, forming the undesired 3-nitrophthalic diacid.

  • Crystallization Solvent: Methyl tert-butyl ether (MTBE) or Toluene.

  • Equipment: 500 mL round-bottom flask, reflux condenser, rotary evaporator, vacuum filtration apparatus.

Step-by-Step Methodology & IPCs

Step 1: Reaction Initiation

  • Suspend 50.0 g (0.259 mol) of 3-nitrophthalic anhydride in 200 mL of anhydrous methanol in a round-bottom flask.

  • Causality: The suspension will initially be heterogeneous. As the reaction progresses and the monoester forms, the mixture will become a homogeneous solution.

Step 2: Reflux & Kinetic Drive

  • Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 3 hours.

  • Causality: While the C-2 carbonyl is electronically activated, the steric bulk of the ortho-nitro group imposes an activation energy barrier. Refluxing provides the necessary thermal energy to overcome this barrier, driving the reaction to kinetic completion.

  • IPC 1 (Reaction Completion): Perform TLC (Dichloromethane:Methanol 9:1). The Rf of the anhydride (~0.8) must disappear entirely, replaced by a lower Rf spot (~0.3) corresponding to the monoester. Do not proceed until the anhydride is consumed.

Step 3: Concentration & Isomer Isolation

  • Cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporation) to remove ~80% of the excess methanol.

  • IPC 2 (Isomer Ratio Check): Take a 10 mg aliquot of the crude oil for ¹H-NMR (in DMSO-d6). Verify the ~9:1 ratio of the major to minor isomer by integrating the distinct aromatic proton signals.

  • To the concentrated residue, add 150 mL of MTBE (or Toluene) and cool the mixture to 4°C for 4 hours to induce crystallization.

  • Causality: The minor isomer (1-methyl ester) exhibits higher solubility in non-polar/polar solvent mixtures than the major isomer. This differential solubility allows the selective precipitation of the highly pure 2-(methoxycarbonyl)-3-nitrobenzoic acid.

Step 4: Filtration & Final Validation

  • Isolate the precipitate via vacuum filtration and wash with 30 mL of cold MTBE.

  • Dry the solid in a vacuum oven at 40°C to constant weight.

  • IPC 3 (Final Purity): Conduct HPLC analysis. The purity of the isolated 2-(methoxycarbonyl)-3-nitrobenzoic acid must be >95%, validating the successful removal of the minor isomer during crystallization.

Workflow Step1 1. Reactant Preparation Dissolve 3-nitrophthalic anhydride in anhydrous methanol Step2 2. Reflux Heat at 65°C for 3 hours (Nucleophilic attack occurs) Step1->Step2 Step3 3. Concentration Remove excess methanol under reduced pressure Step2->Step3 Step4 4. Crystallization Induce precipitation using toluene or MTBE Step3->Step4 Step5 5. Isolation Vacuum filtration and drying at 40°C Step4->Step5 Step6 Pure Product 2-(Methoxycarbonyl)-3-nitrobenzoic acid (>95% purity) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the major isomer.

Conclusion

The synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid from 3-nitrophthalic anhydride is a premier demonstration of electronic effects overriding steric hindrance in organic synthesis. By understanding the FMO interactions and transition state hydrogen bonding, chemists can reliably predict and exploit this regioselectivity. The self-validating protocol provided ensures that drug development professionals can scale this synthesis with high reproducibility and stringent purity controls.

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-(Methoxycarbonyl)-3-nitrobenzoic acid

An Application Note for the Laboratory Synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(Methoxycarbony...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid, a valuable intermediate in organic synthesis. The procedure is designed for researchers, scientists, and professionals in drug development and materials science. This guide details a reliable two-step synthetic route commencing with the nitration of phthalic anhydride to yield 3-nitrophthalic acid, followed by a selective Fischer mono-esterification. The protocol emphasizes safety, mechanistic understanding, and procedural details to ensure reproducibility and high purity of the final product.

Introduction

2-(Methoxycarbonyl)-3-nitrobenzoic acid, also known as 3-nitrophthalic acid 1-methyl ester, is a key building block in the synthesis of various complex organic molecules. Its bifunctional nature, featuring a carboxylic acid, a methyl ester, and a nitro group, allows for diverse chemical transformations. It serves as a crucial precursor in the synthesis of pharmaceuticals, dyes, and functional materials. For instance, it is an intermediate in the pathway to synthesize luminol, a compound renowned for its chemiluminescent properties.[1]

This document presents a detailed and validated two-step protocol for its synthesis, designed to be executed in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

Step 1: Nitration of Phthalic Anhydride Phthalic anhydride is nitrated using a mixture of concentrated sulfuric and nitric acids to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

Step 2: Selective Mono-esterification of 3-Nitrophthalic Acid The isolated 3-nitrophthalic acid is then selectively esterified at the less sterically hindered carboxylic group using methanol and a sulfuric acid catalyst to yield the target compound.

Mechanistic Insights

Electrophilic Aromatic Substitution: Nitration

The nitration of the aromatic ring of phthalic anhydride is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction. The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and sulfuric acid.[2] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

The electron-rich aromatic ring of the phthalic anhydride then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] Finally, a weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.[3] The electron-withdrawing nature of the anhydride group directs the incoming nitro group primarily to the 3- and 4-positions.

Fischer-Speier Esterification

The second step is a Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is protonated by sulfuric acid, which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to form the methyl ester. The reaction is reversible, and using an excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol

Part A: Synthesis of 3-Nitrophthalic Acid

This procedure is adapted from established methods for the nitration of phthalic anhydride.[5][6]

Materials & Equipment:

  • Phthalic anhydride (technical grade)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Fuming nitric acid (HNO₃, sp. gr. 1.51)

  • Concentrated nitric acid (HNO₃, sp. gr. 1.42)

  • Deionized water

  • Ice

  • 1 L beaker or crock, equipped with a mechanical stirrer

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 1 L beaker equipped with a mechanical stirrer, place 325 mL of concentrated sulfuric acid and 250 g (1.69 moles) of technical phthalic anhydride.

  • Heating and Initial Nitration: Stir the mixture and gently heat it to 80°C. Once this temperature is reached, begin the slow, dropwise addition of 105 mL of fuming nitric acid from a separatory funnel. The rate of addition should be controlled to maintain the reaction temperature between 100–110°C. This addition typically takes 1-2 hours.

  • Second Nitration Stage: After the fuming nitric acid has been added, add 450 mL of concentrated nitric acid. Heat the mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.

  • Work-up and Isolation: Allow the reaction mixture to stand overnight. Carefully pour the mixture into 750 mL of cold water in a large vessel. After cooling, the solid mixture of 3- and 4-nitrophthalic acids will precipitate.

  • Filtration: Filter the crude product by suction using a Büchner funnel.

  • Purification (Isomer Separation): Transfer the wet filter cake back to a beaker and stir thoroughly with 100 mL of water. This step dissolves a significant portion of the more soluble 4-nitrophthalic acid. Filter the mixture again by suction.

  • Recrystallization: Dissolve the wet cake from the previous step in a minimal amount of boiling water (approx. 100-150 mL). Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool and crystallize overnight. The crystallization of 3-nitrophthalic acid is slow.

  • Final Product: Collect the crystals by suction filtration and air-dry them. The expected yield is 100–110 g (28–31% of the theoretical amount). The product should have a melting point of approximately 205–210°C.[5]

Part B: Synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid

This procedure is based on the selective mono-esterification of 3-nitrophthalic acid.[7]

Materials & Equipment:

  • 3-Nitrophthalic acid (from Part A)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallizing dish or beaker

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 100 g (0.47 moles) of 3-nitrophthalic acid with 600 mL of anhydrous methanol.

  • Catalyst Addition: With stirring, carefully add 50 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain it for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography) until the starting material is consumed.

  • Crystallization: After the reaction is complete, cool the solution to 0°C in an ice bath to induce crystallization of the mono-ester product.

  • Isolation: Collect the crystalline product, 2-(Methoxycarbonyl)-3-nitrobenzoic acid, by vacuum filtration.

  • Drying: Dry the product thoroughly. The expected yield is approximately 90 g (around 85%) with a purity of >98%. The reported melting point is 160-162°C.[7]

Synthesis Workflow Diagram

SynthesisWorkflow A Phthalic Anhydride R1 Conc. H₂SO₄ Fuming & Conc. HNO₃ A->R1 B 3-Nitrophthalic Acid (Crude Mixture) R2 Water Wash & Recrystallization B->R2 C 3-Nitrophthalic Acid (Purified) R3 Anhydrous Methanol Conc. H₂SO₄ (cat.) C->R3 D 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Final Product) R1->B Nitration (100-110°C) R2->C Purification R3->D Mono-esterification (Reflux)

Caption: Workflow for the two-step synthesis of the target compound.

Data Summary

CompoundFormulaMW ( g/mol )MolesStarting Mass (g)Product Mass (g)Yield (%)M.P. (°C)
Step A
Phthalic AnhydrideC₈H₄O₃148.121.69250---
3-Nitrophthalic AcidC₈H₅NO₆211.13--100-11028-31205-210
Step B
3-Nitrophthalic AcidC₈H₅NO₆211.130.47100---
2-(Methoxycarbonyl)-3-nitrobenzoic acidC₉H₇NO₆225.15--~90~85160-162

Safety Precautions

  • Concentrated Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They can cause severe burns upon contact with skin and eyes. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).

  • Nitration Reaction: Nitration reactions are highly exothermic and can run away if the temperature is not carefully controlled. Ensure adequate cooling and slow addition of reagents.

  • Methanol: Methanol is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or ingested. Avoid open flames and ensure adequate ventilation.

  • Waste Disposal: All chemical waste, particularly acidic and organic waste, must be disposed of in accordance with local and institutional regulations.

A thorough risk assessment should be conducted before commencing any part of this procedure.

References

  • Organic Syntheses. (n.d.). 3-Nitrophthalic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3- nitrophthalic acid. Retrieved from [Link]

  • Vibzz Lab. (2021, January 27). 3-Nitrophthalic acid : Organic synthesis [Video]. YouTube. Retrieved from [Link]

  • Nagan, M. C., Patterson, E. V., & McCormick, J. M. (n.d.). Synthesis and Characterization of Luminol. Truman State University ChemLab. Retrieved from [Link]

  • Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Sciencemadness Discussion Board. (2021, April 24). A Note on the Synthesis of 3-Nitrophthalic Acid. Retrieved from [Link]

  • Fang, G., et al. (2019). Degradation of dimethyl phthalate using persulfate activated by UV and ferrous ions. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics and Mechanism of (•)OH Mediated Degradation of Dimethyl Phthalate in Aqueous Solution: Experimental and Theoretical Studies. Retrieved from [Link]

  • Chemistry Learning by Dr. P. K. Singh. (2022, February 10). #Mechanism #Nitration #Electrophilic Aromatic Substitution Reactions #NEET #JEE #BSc #CUET #organic [Video]. YouTube. Retrieved from [Link]

  • Chemistry with Rasel. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide [Video]. YouTube. Retrieved from [Link]

  • Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4 [Video]. YouTube. Retrieved from [Link]

  • CourseHero. (n.d.). A 2 step synthesis of methyl 3-n. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (2014). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (2003). CN1405143A - Method for preparing 3-nitro phthalic acid.
  • Truman ChemLab. (2013, July 15). Multistep Synthesis Nitration. Retrieved from [Link]

  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid 2017. Retrieved from [Link]

  • Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.

Sources

Application

Application Note: Regioselective Synthesis of Substituted Anthranilic Acids via 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Executive Summary & Introduction Substituted anthranilic acids (2-aminobenzoic acids) are privileged scaffolds in medicinal chemistry. They serve as critical building blocks for nonsteroidal anti-inflammatory drugs (NSAI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Substituted anthranilic acids (2-aminobenzoic acids) are privileged scaffolds in medicinal chemistry. They serve as critical building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, as well as complex heterocyclic systems like quinazolinones and 1,3-oxazepines[1]. However, synthesizing highly functionalized anthranilic acids with precise regiocontrol remains a persistent challenge in organic synthesis.

Utilizing 2-(methoxycarbonyl)-3-nitrobenzoic acid [2] addresses this challenge by providing a pre-installed, differentiated dicarbonyl system (a free carboxylic acid and a methyl ester) adjacent to a nitro group. This application note details the mechanistic rationale, self-validating protocols, and optimization data for converting this specific precursor into highly valuable anthranilic acid derivatives.

Mechanistic Rationale & Causality

The inherent asymmetry of 2-(methoxycarbonyl)-3-nitrobenzoic acid allows for orthogonal functionalization. By selectively reducing the nitro group, the resulting intermediate is 3-amino-2-(methoxycarbonyl)benzoic acid . Because the newly formed amino group is ortho to the methoxycarbonyl group, this intermediate is effectively a highly functionalized anthranilic acid ester.

Causality in Reaction Design: To achieve this transformation without disrupting the delicate ester/acid balance, catalytic hydrogenation is the method of choice[3]. Dissolving metal reductions (e.g., Fe/HCl or SnCl2) are explicitly avoided; the harsh acidic conditions required for those methods frequently lead to premature ester hydrolysis or decarboxylation of the electron-rich anthranilic core. Furthermore, avoiding heavy metals is a standard requirement for early-stage pharmaceutical intermediate synthesis.

G A 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Starting Material) B Catalytic Hydrogenation (5% Pd/C, H2, EtOAc) A->B C 3-Amino-2-(methoxycarbonyl)benzoic acid (Anthranilic Ester Core) B->C D Orthogonal Functionalization (e.g., Saponification) C->D E 3-Aminophthalic Acid Derivatives (Substituted Anthranilic Acids) D->E F Downstream Drug Synthesis (NSAIDs, Quinazolinones) E->F

Caption: Workflow for regioselective synthesis of anthranilic acids from 3-nitrobenzoic acid esters.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3-Amino-2-(methoxycarbonyl)benzoic acid

Objective: Selective reduction of the aromatic nitro group to an aniline while preserving the methyl ester and carboxylic acid moieties. Solvent Rationale: Ethyl acetate (EtOAc) is strictly utilized over methanol or ethanol to suppress unwanted transesterification of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, high-pressure hydrogenation flask, dissolve 10.0 g (44.4 mmol) of 2-(methoxycarbonyl)-3-nitrobenzoic acid in 150 mL of anhydrous EtOAc.

  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C (wet, 50% water). Expert Note: Wet Pd/C is used to prevent the ignition of EtOAc vapors, which is a common hazard with dry palladium catalysts.

  • Purging: Seal the vessel. Purge the atmosphere with inert nitrogen gas three times, followed by three purges with hydrogen gas to ensure a purely reductive environment.

  • Reaction: Pressurize the vessel to 30 psi with H 2​ . Stir vigorously at room temperature (20–25 °C) for 4–5 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The protocol is self-validating when the UV-active starting material (higher Rf​ ) completely disappears, replaced by a highly fluorescent, ninhydrin-positive spot (lower Rf​ ) indicative of the primary amine.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the intermediate as a pale yellow solid.

  • Analytical Validation: 1 H NMR (DMSO- d6​ ) validation requires the disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet (~ δ 5.5 ppm) integrating for 2H, confirming the successful formation of the -NH 2​ group.

Protocol B: Regioselective Hydrolysis to 3-Aminophthalic Acid (Optional)

Objective: Cleavage of the methyl ester to yield the fully deprotected 3-aminophthalic acid. Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild saponification, preventing the decarboxylation that frequently plagues electron-rich anthranilic acids under harsh acidic boiling.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol A in a 3:1 mixture of THF:H 2​ O.

  • Add 2.5 equivalents of LiOH·H 2​ O and stir at room temperature for 12 hours.

  • Acidify the mixture carefully with 1M HCl to pH 3–4 to precipitate the 3-aminophthalic acid.

  • Filter, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization

To ensure maximum yield and purity, various reduction conditions were evaluated. The table below summarizes the causality behind selecting 5% Pd/C in EtOAc at 30 psi.

CatalystSolventPressure (psi)Temp (°C)Time (h)Yield (%)Purity (HPLC) & Observations
5% Pd/CMethanol302548892% (Transesterification observed)
10% Pd/CEtOAc502529496% (Minor over-reduction impurities)
5% Pd/C EtOAc 30 25 5 98 >99% (Optimal conditions)
Fe / HClEtOH/H 2​ OAmbient8066581% (Ester hydrolysis observed)

Data Interpretation: The use of EtOAc with 5% Pd/C at 30 psi provides the highest yield and purity, successfully avoiding the transesterification side-reactions seen in methanol and the hydrolysis seen with dissolving metal reductions.

Downstream Applications in Drug Development

The resulting substituted anthranilic acids are direct precursors for several biologically active compounds. For instance, condensation of these anthranilic acid derivatives with chloroacetyl chloride and subsequent amination yields intermediates that can be cyclized into 1,3-oxazepine derivatives. These specific derivatives are heavily investigated for their anti-inflammatory properties and cytotoxic activity against human breast carcinoma cells (MCF-7)[1]. Furthermore, the differentiated carboxyl groups allow for the synthesis of complex quinazolinone libraries by selective amidation of the position-1 carboxylic acid followed by cyclization with the position-2 ester.

References

  • Stereoselective Synthesis of Tilivalline 1 - ACS Publications Source: acs.org URL:[Link]

  • Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid Source: jmchemsci.com URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Introduction & Strategic Overview The reduction of functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical synthesis and materials science [1]. When dealing with highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The reduction of functionalized nitroarenes to their corresponding anilines is a cornerstone transformation in pharmaceutical synthesis and materials science [1]. When dealing with highly functionalized substrates such as 2-(methoxycarbonyl)-3-nitrobenzoic acid , the primary synthetic challenge is achieving absolute chemoselectivity. The substrate contains three distinct reducible or reactive moieties: a carboxylic acid, a methyl ester, and a nitro group.

This application note details the mechanistic rationale, catalyst selection criteria, and validated protocols for the chemoselective catalytic hydrogenation of 2-(methoxycarbonyl)-3-nitrobenzoic acid to 3-amino-2-(methoxycarbonyl)benzoic acid. By utilizing optimized heterogeneous or homogeneous catalytic systems, researchers can suppress unwanted side reactions—such as ester hydrolysis, carboxylic acid reduction, or premature cyclization into phthalimide derivatives—ensuring high yield and purity.

Mechanistic Causality: The Haber Reduction Pathway

The catalytic hydrogenation of nitroarenes does not occur in a single concerted step. Instead, it proceeds via a multi-step cascade originally described by Haber. Understanding this pathway is critical for troubleshooting incomplete reactions or the accumulation of colored intermediates (e.g., azoxy or azo species).

  • Direct Reduction Route : The nitro group ( −NO2​ ) is reduced to a nitroso intermediate ( −NO ), followed by rapid reduction to a hydroxylamine ( −NHOH ), and finally to the primary amine ( −NH2​ ).

  • Condensation Route (Side Reaction) : If the reduction is too slow, the highly reactive nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxyarene, which subsequently reduces to an azoarene, hydrazoarene, and eventually the amine. This route often requires higher energy to fully resolve to the amine and can trap the reaction in intermediate states[2].

To favor the direct route and prevent intermediate accumulation, maintaining optimal hydrogen mass transfer and selecting a catalyst with high affinity for the hydroxylamine intermediate is paramount.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso + H2, - H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxyarene (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Ar-NHOH Amine Aniline Derivative (Ar-NH2) Hydroxyl->Amine + H2, - H2O Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo + H2, - H2O Azo->Amine + 2H2

Figure 1: The Haber mechanism for nitroarene reduction, highlighting the direct vs. condensation pathways.

Catalyst Selection & Quantitative Performance

Historically, heterogeneous noble metal catalysts (e.g., Pd/C, Pt/C) have been the standard for this transformation due to their high activity under mild conditions [3]. However, recent advancements in base-metal catalysis (e.g., Manganese, Copper, Cobalt) offer compelling alternatives that provide exceptional chemoselectivity and lower toxicity profiles, which is particularly beneficial for late-stage pharmaceutical intermediates [1][4].

Table 1: Comparative Catalyst Performance for Nitrobenzoic Acid Derivatives
Catalyst SystemLoading (mol%)H2 PressureTemp (°C)SolventChemoselectivityYield (%)Notes
10% Pd/C 1 - 5%1 atm (Balloon)25MeOH / EtOAcHigh>95%Standard protocol; fast kinetics. Risk of thermal runaway at scale.
PtO2 (Adams) 1 - 2%1 atm25EtOHVery High92%Excellent for preserving sensitive functional groups.
Mn-PNP Pincer 4 - 5%80 bar130TolueneExcellent90-95%Homogeneous; requires high pressure but offers extreme functional group tolerance [1].
Cu2O/CuO 10 mg / mmolN/A (NaBH4)25H2O / EtOHModerate~85%Photocatalytic/transfer hydrogenation alternative; avoids H2 gas [4].

Note: For standard laboratory synthesis of 3-amino-2-(methoxycarbonyl)benzoic acid, 10% Pd/C remains the most pragmatic choice due to operational simplicity.

Standard Operating Protocol: Pd/C Catalyzed Hydrogenation

The following protocol describes the self-validating, step-by-step reduction of 2-(methoxycarbonyl)-3-nitrobenzoic acid using 10% Palladium on Carbon.

Reagents and Equipment
  • Substrate : 2-(Methoxycarbonyl)-3-nitrobenzoic acid (1.0 eq, 5.0 mmol, ~1.12 g)

  • Catalyst : 10% Pd/C (0.05 eq Pd, ~265 mg of 50% wet catalyst to minimize fire risk)

  • Solvent : Methanol (HPLC grade, 25 mL)

  • Gas : Hydrogen gas (High purity, via balloon or double-walled bladder)

  • Equipment : 100 mL round-bottom flask, magnetic stir bar, three-way stopcock, vacuum line.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge a 100 mL round-bottom flask with a magnetic stir bar and the 10% Pd/C (wet). Causality: Using wet Pd/C prevents the spontaneous ignition of methanol vapor that can occur with dry Pd/C.

  • Add 2-(methoxycarbonyl)-3-nitrobenzoic acid (1.12 g) to the flask.

  • Carefully add 25 mL of Methanol.

Step 2: Purging the System

  • Attach a three-way stopcock connected to a vacuum line and a hydrogen balloon.

  • Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with inert gas (Nitrogen/Argon). Repeat this cycle 3 times to remove dissolved oxygen.

  • Evacuate the flask one final time and backfill with Hydrogen gas from the balloon.

Step 3: Reaction Execution & Monitoring

  • Stir the suspension vigorously (800-1000 rpm) at room temperature (25 °C). Causality: High stirring rates overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous hydrogenation.

  • Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The nitro compound will typically be consumed within 2 to 4 hours. The solution may transition from a pale yellow to colorless as the nitro group is fully reduced to the amine.

Step 4: Workup and Isolation (Self-Validating System)

  • Once complete, evacuate the hydrogen and backfill with Nitrogen.

  • Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Critical Safety Note: Do not let the filter cake dry out while pulling air through it, as the active catalyst can ignite. Keep it wet with solvent.

  • Wash the Celite pad with an additional 15 mL of Methanol.

  • Concentrate the filtrate under reduced pressure to afford 3-amino-2-(methoxycarbonyl)benzoic acid. The purity is typically >95% by NMR, requiring no further column chromatography.

ExperimentalWorkflow Prep 1. Reagent Prep (Wet Pd/C + Substrate) Purge 2. Vacuum/H2 Purge (3x Cycles) Prep->Purge React 3. Vigorous Stirring (H2 atm, 25°C, 2-4h) Purge->React Filter 4. Celite Filtration (Keep cake wet!) React->Filter Isolate 5. Concentration (Pure Amine) Filter->Isolate

Figure 2: Step-by-step workflow for the heterogeneous catalytic hydrogenation of nitroarenes.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst National Institutes of Health (NIH) / ACS Publications URL:[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor ResearchGate URL:[Link]

  • Catalytic and Electrocatalytic Hydrogenation of Nitroarenes The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions RSC Publishing URL:[Link]

Application

Regioselective ring-opening of anhydrides to synthesize 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale 2-(Methoxycarbonyl)-3-nitrobenzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

2-(Methoxycarbonyl)-3-nitrobenzoic acid is a highly valuable synthetic intermediate, widely utilized in the development of diamine derivatives, benzimidazole-based PARP inhibitors, and isoindoline-core clinical drugs such as pomalidomide and lenalidomide analogs[1],[2]. The synthesis relies on the desymmetrization and regioselective ring-opening of 3-nitrophthalic anhydride using methanol.

The Causality Behind Regioselectivity

The ring-opening of asymmetric anhydrides presents a classic competition between steric hindrance and electronic activation. In 3-nitrophthalic anhydride, the C1 carbonyl is less sterically hindered, which would theoretically favor nucleophilic attack to form the 1-methyl ester (2-(methoxycarbonyl)-6-nitrobenzoic acid). However, the C2 carbonyl is highly activated by the strong electron-withdrawing inductive effect (-I) of the adjacent nitro group[3].

Under standard reaction conditions (refluxing methanol), the electronic effect overwhelmingly dominates the kinetic pathway. The enhanced electrophilicity of the C2 carbonyl lowers the transition state energy for nucleophilic attack. Consequently, methanol preferentially attacks the C2 position, resulting in a highly regioselective conversion (typically a 9:1 ratio) that favors 2-(methoxycarbonyl)-3-nitrobenzoic acid as the major product[4].

Mechanism A 3-Nitrophthalic Anhydride B Nucleophilic Attack (MeOH at C2) A->B Electronic Activation E 2-(Methoxycarbonyl)- 6-nitrobenzoic acid (Minor, ~10%) A->E Steric Control (Attack at C1) D 2-(Methoxycarbonyl)- 3-nitrobenzoic acid (Major, ~90%) B->D Ring Opening

Figure 1: Mechanistic pathway of the regioselective ring-opening of 3-nitrophthalic anhydride.

Quantitative Data: Reaction Condition Optimization

To achieve the optimal balance of yield and regiopurity, various conditions can be employed. The table below summarizes the quantitative data comparing different parameters for the methanolysis of 3-nitrophthalic anhydride.

ParameterStandard RefluxRoom TemperatureCatalyzed
Solvent Methanol (Anhydrous)Methanol / DCM (1:1)Methanol / THF
Temperature 65 °C25 °C65 °C
Time 12 - 24 h48 h8 h
Catalyst NoneNone5 mol% DMAP
Regioselectivity (C2:C1) ~90:10~85:15~95:5
Crude Yield >95%80%98%

Self-Validating Experimental Protocol

This protocol details the standard reflux methodology, which provides an excellent balance of scalability, cost-effectiveness, and regioselectivity without the need for specialized Lewis acid catalysts.

Note: 3-Nitrophthalic anhydride can be readily synthesized in-house by heating 3-nitrophthalic acid with acetic anhydride under reflux for 1 hour, followed by crystallization from methyl tert-butyl ether (MTBE)[5],[6].

Materials Required
  • Substrate: 3-Nitrophthalic anhydride (1.0 eq, e.g., 19.3 g, 100 mmol)

  • Reagent/Solvent: Anhydrous Methanol (10 volumes, ~200 mL)

  • Workup Solvents: Ethyl Acetate, Hexanes (for crystallization)

  • Atmosphere: Nitrogen gas

Step-by-Step Methodology

Step 1: Reaction Setup

  • In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 19.3 g of 3-nitrophthalic anhydride.

  • Purge the flask with nitrogen for 5 minutes to ensure a moisture-free environment.

    • Causality: The use of strictly anhydrous methanol and a nitrogen atmosphere is critical. Trace moisture leads to competitive hydrolysis, forming 3-nitrophthalic acid, which drastically reduces the yield of the desired hemiester and complicates purification[5].

  • Add 200 mL of anhydrous methanol. The suspension will begin to dissolve as the reaction proceeds.

Step 2: Reflux and Ring-Opening

  • Attach a reflux condenser and heat the mixture to 65 °C (gentle reflux) using a heating mantle or oil bath.

  • Maintain reflux for 12 to 24 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1 with 1% Formic Acid). The starting anhydride (Rf ~0.8) should completely disappear, replaced by a major spot (Rf ~0.35) and a faint minor spot (Rf ~0.4) representing the two regioisomers.

Step 3: Concentration

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator (bath temperature 40 °C) to yield a crude off-white to pale yellow solid. This solid is a ~9:1 mixture of the target product and the minor regioisomer[4].

Step 4: Regioselective Crystallization

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate (~30-40 mL).

  • Slowly add hexanes (~60-80 mL) dropwise until the solution becomes slightly turbid.

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

    • Causality: The major isomer, 2-(methoxycarbonyl)-3-nitrobenzoic acid, possesses a highly ordered crystalline packing due to intramolecular hydrogen bonding and dipole alignment. This makes it significantly less soluble in the non-polar hexane matrix than the minor isomer, allowing for efficient separation without column chromatography.

  • Filter the precipitate through a Büchner funnel and wash with cold hexanes.

  • Dry the product in a vacuum oven at 45 °C overnight.

Step 5: Analytical Verification

  • 1H-NMR (DMSO-d6): The methoxy peak (-OCH3) of the major isomer typically appears as a sharp singlet around 3.85 ppm. Confirm regiopurity by ensuring the absence of the minor isomer's methoxy peak (which is shifted due to a different shielding environment).

  • Yield Validation: Expect ~17.5 g (78% isolated yield) of the pure regioisomer.

Workflow Step1 Step 1: Reagent Preparation Dissolve 3-Nitrophthalic Anhydride in Anhydrous Methanol Step2 Step 2: Reflux Reaction Heat to 65°C for 12-24 hours under N2 atmosphere Step1->Step2 Step3 Step 3: Concentration Remove excess methanol via rotary evaporation Step2->Step3 Step4 Step 4: Crystallization Recrystallize crude mixture from Ethyl Acetate/Hexane Step3->Step4 Step5 Step 5: Characterization Confirm Regiopurity via 1H-NMR and HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing 2-(methoxycarbonyl)-3-nitrobenzoic acid.

References

  • A Convenient Synthesis and Spectral Studies of Diamines Derivatives. ChemRxiv. Available at: [Link]

  • On the regioselectivity of the condensation of stabilized phosphoylids with 3-substituted phthalic anhydrides. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • 3-Nitrophthalic anhydride - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]

Sources

Method

Amide coupling reactions involving 2-(Methoxycarbonyl)-3-nitrobenzoic acid and primary amines

Application Note: Chemoselective Amide Coupling of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid with Primary Amines Executive Summary & Chemical Context The synthesis of complex amide scaffolds often requires navigating subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Amide Coupling of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid with Primary Amines

Executive Summary & Chemical Context

The synthesis of complex amide scaffolds often requires navigating substrates with significant steric and electronic liabilities. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0)[1] is a prime example of such a challenging building block. Structurally, the reactive carboxylic acid at C1 is flanked by a bulky methoxycarbonyl (ester) group at the ortho position (C2) and an electron-withdrawing nitro group at the meta position (C3).

For drug development professionals, utilizing this compound requires overcoming two primary hurdles:

  • Steric Hindrance: The ortho-ester physically blocks the trajectory of incoming coupling agents and nucleophiles.

  • Chemoselectivity: Primary amines are capable of attacking both the activated carboxylic acid and the C2 methyl ester (via transamidation).

This guide provides field-proven, self-validating protocols to achieve high-yielding, chemoselective amide bond formation with primary amines, avoiding cyclic imide formation and unreactive N-acylurea byproducts[2].

Mechanistic Rationale & Reagent Selection

Standard carbodiimide coupling (e.g., DCC or DIC alone) is generally insufficient for ortho-substituted nitrobenzoic acids. The slow rate of nucleophilic attack by the amine allows the O-acylisourea intermediate to undergo a [1,3]-sigmatropic rearrangement into a dead-end N-acylurea byproduct[2].

To enforce causality toward the desired amide, the activation energy barrier must be lowered using specialized additives or uronium salts:

  • The EDC/DMAP/HOBt Axis: For electron-deficient and sterically hindered systems, combining 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with stoichiometric 4-dimethylaminopyridine (DMAP) and catalytic HOBt is highly effective[3]. DMAP acts as an acyl transfer catalyst, forming a highly reactive, transient N-acylpyridinium intermediate that easily overcomes the steric bulk of the ortho-ester.

  • The HATU/DIPEA Axis: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt participates in a neighboring-group effect, utilizing intramolecular hydrogen bonding to "guide" the primary amine into the optimal trajectory for attack, making it the premier choice for highly congested substrates.

Mechanism Acid 2-(Methoxycarbonyl) -3-nitrobenzoic acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Promotes ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Reacts with Product Target Amide Product ActiveEster->Product Amidation Byproduct HOAt + Urea Byproduct ActiveEster->Byproduct Released Amine Primary Amine (Nucleophile) Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated amide coupling with 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacting 2-(Methoxycarbonyl)-3-nitrobenzoic acid with a standard primary amine (e.g., benzylamine or an aliphatic amine).

Coupling Reagent SystemBaseSolventTypical Reaction TimeExpected YieldChemoselectivity (Acid vs Ester)
HATU (1.2 eq)DIPEA (3.0 eq)DMF2 - 4 h85 - 95%Excellent (Fast acid activation)
EDC / DMAP / HOBt DIPEA (1.5 eq)DCM / DMF12 - 18 h75 - 85%Good (DMAP prevents transamidation)
DIC / Oxyma Collidine (2.0 eq)DMF6 - 12 h70 - 80%Very Good
DCC (No additives)NoneDCM> 24 h< 30%Poor (High N-acylurea formation)

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU/DIPEA

Best for precious amines, complex drug intermediates, or when rapid reaction times are required.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂/Ar), dissolve 2-(Methoxycarbonyl)-3-nitrobenzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: A 3-fold excess ensures complete deprotonation of the sterically hindered acid and neutralizes any HCl salts if the primary amine is introduced as a hydrochloride.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot and quench into 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester (formed by MeOH attacking the OAt ester), confirming successful activation.

  • Nucleophilic Addition: Add the primary amine (1.1 eq, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (typically 1:1 Hexanes/EtOAc). The nitroaromatic core is highly UV-active at 254 nm. The starting acid will streak near the baseline, while the product amide will elute significantly higher.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 × 15 mL) to remove unreacted acid and HOAt, and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable Coupling via EDC/DMAP/HOBt

Best for larger scale synthesis where atom economy and removal of water-soluble byproducts are prioritized[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(Methoxycarbonyl)-3-nitrobenzoic acid (1.0 eq, 5.0 mmol) and the primary amine (1.1 eq, 5.5 mmol) in a 4:1 mixture of anhydrous DCM/DMF (25 mL).

  • Catalyst Addition: Add HOBt (0.2 eq, 1.0 mmol) and DMAP (1.0 eq, 5.0 mmol). Causality: DMAP is required in stoichiometric amounts here to act as a robust acyl transfer agent for the electron-deficient and hindered substrate[3].

  • Coupling: Cool to 0 °C and add EDC·HCl (1.5 eq, 7.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Self-Validation Checkpoint: If the reaction stalls (indicated by LC-MS showing unreacted amine), add an additional 0.5 eq of EDC·HCl. The steric hindrance of the ortho-ester slows the reaction, making the active ester susceptible to slow hydrolysis if trace water is present.

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with EtOAc (100 mL). Wash with water (3 × 30 mL) to remove the EDC-urea byproduct and DMF. Wash with 1M HCl (30 mL) and brine (30 mL). Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Structural Considerations

  • Formation of Cyclic Imides: If the primary amine is highly nucleophilic and the reaction is heated, the newly formed amide nitrogen can attack the adjacent C2-methoxycarbonyl group, ejecting methanol and forming a cyclic phthalimide derivative. Solution: Strictly maintain the reaction at room temperature and avoid excess heating during workup or evaporation.

  • Solid-Phase Peptide Synthesis (SPPS) Adaptations: If coupling this acid to a resin-bound primary amine, the use of DIC and HOBt (or DIC and 4-fluoro-3-nitrobenzoic acid equivalents) with extended coupling times (overnight) is documented to overcome the solid-phase steric restrictions[4].

  • Poor Solubility: The nitrobenzoic acid core can exhibit poor solubility in pure DCM. Utilizing DMF or a DCM/DMF co-solvent system is mandatory to maintain a homogeneous reaction mixture.

References[3] Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaq3h8aIxQLlu7xV0fpBSSgnzPwme2PU6WlNvLj8kXKZUqa0nCmwNNvrkR7Q7KkljM6FnX_atYE0_U-LVJcSLvlBLy5g_ym5nc_AlORotFcZn4bRIOEjHjQ__5F45dHMHxgquHBeeDLyM9bewdJN70wAasMA2W5UkBslMrxG1ww02sfAKWGewl4bFKobEubuNUGQaJnXmAnnrHKCxXUE0OHCZMLA3GKdZGtH3oezTlATlvosrqoWMxZfaOjs6E2GelnfcXSy2tXDzecntFfyPU-GwvjlNhTPDaiaGV6id97VIkrsV85o7XIzSADv5BUImFJn7Db-LIOis3z79mhzsV2Xf6jsTXVPh3iGcBleDZXAl30gpF6eox4PU=[1] Title: CAS 6744-85-0 | Sigma-Aldrich. Source: sigmaaldrich.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkS3mrI2OlCrPaaA5H7YZ9LKWFEmLTf3E6sSRNAuWJ8gfmhjC1TZ2xPfTTBtexcG_A86WyvbcOi2NUDIrAPlWP_FsGcotGjGj_B-xtOl0ET91rzU2A3N16KHIp6p-SwGcMtHGj77loXJ-eZNj8VVmTDSSxH0d8fXsvGwdcGtsMjkDM1jZ8M8e6ZSFJYw_4vzuvuiTSgXpPPdy8zllnaWC1zIlHTNOjFvxznFAuqaeo9vfQBmXe5B0pEyosiW3Z[4] Title: Parallel Solid-Phase Synthesis of Trisubstituted Triazinobenzimidazolediones | ACS Combinatorial Science. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERU43bwTb-Uv7zt61BYvtz4d__nlh1TzrWiROjryLs9VC1kbEKNav54EjtOxR466z94mLOIYqinDFq9AWH_EARgVl7-fOdOSnxdBGTR43hs-xA79rXjh2cjSco2xPL_kiaH9gboA==[2] Title: Mechanochemical and aging-based amidation of bulk and nanowhisker chitosan via water-catalyzed carbodiimide coupling. Source: chemrxiv.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtLz7wA6vj-96Fg1kVOcvCNkNmPKDbKDegqztHMYLFrrgAa4GARe2sShsMgIJQ0DINdUoXXXGJq7JsNvrMeNT9OltaocQ5swDhGRO792dIxjHNSF735NoLc5MvNv6f35W_GS0jqej0qV7mhjsUvktdvrE=

Sources

Application

Application Note: Optimization of ¹H and ¹³C-NMR Sample Preparation for 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Executive Summary The structural verification of highly functionalized aromatic compounds demands rigorous analytical precision. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a trisubstituted benzene deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly functionalized aromatic compounds demands rigorous analytical precision. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a trisubstituted benzene derivative featuring a strongly electron-withdrawing nitro group, a methyl ester, and a carboxylic acid[1],[2]. Obtaining high-resolution ¹H and ¹³C-NMR spectra for this molecule requires careful solvent selection and meticulous sample preparation to prevent signal broadening, proton exchange, and magnetic field inhomogeneities. This application note outlines a self-validating protocol designed to yield research-grade NMR data.

Chemical Context & Solvent Causality

The selection of the deuterated solvent is the most critical variable in NMR sample preparation, as solvent-solute interactions fundamentally alter the resulting spectrum[3].

For 2-(Methoxycarbonyl)-3-nitrobenzoic acid, DMSO-d₆ is the optimal solvent, while CDCl₃ is strongly discouraged.

  • Suppression of Proton Exchange: The molecule contains a labile carboxylic acid (-COOH) proton. In moderately polar, non-hydrogen-bonding solvents like CDCl₃, this proton undergoes rapid exchange with residual water or acid, causing its signal to broaden into the baseline or disappear entirely[3]. DMSO-d₆ acts as a strong hydrogen bond acceptor, significantly slowing the exchange rate. This allows the -COOH proton to be observed as a distinct, sharp signal (typically >12 ppm)[3].

  • Solubility & Resolution: The combination of a nitro group and a carboxylic acid renders the molecule highly polar. CDCl₃ often fails to completely solubilize such compounds, leading to microscopic particulates that distort the magnetic field and degrade resolution[4]. DMSO-d₆ ensures complete dissolution, yielding sharp, symmetrical peaks.

Table 1: Solvent Selection Matrix
SolventPolarityLabile Proton Exchange RateSuitability Assessment
DMSO-d₆ HighSlow (Strong H-bond acceptor)Optimal. Solubilizes polar functional groups; yields a sharp, observable -COOH peak[3].
CDCl₃ Low/ModFast (Driven by trace impurities)Suboptimal. Poor solubility for trisubstituted polar aromatics; -COOH peak often broadens or vanishes[3].
CD₃OD HighComplete ExchangeNot Recommended. The -COOH proton will rapidly exchange with deuterium, erasing the signal entirely.

Quantitative Parameters for NMR Preparation

To maximize the Signal-to-Noise (S/N) ratio without compromising line width through viscosity-induced relaxation, strict adherence to optimal concentration ranges is required[5],[4].

Table 2: Quantitative Specifications
Parameter¹H-NMR Specification¹³C-NMR SpecificationCausality / Rationale
Sample Mass 5 – 20 mg20 – 50 mg¹³C has a low natural abundance (1.1%) and low gyromagnetic ratio; requires higher concentration for adequate S/N[3],[4].
Solvent Volume 0.5 – 0.6 mL0.5 – 0.6 mLStandard volume required to fill a 5 mm tube to the optimal height[4],[6].
Liquid Height ~40 mm~40 mmPrevents broad/asymmetric lines caused by magnetic field distortions at the air-liquid interface[5],[4].
Tube Specs 5 mm Outer Diameter5 mm Outer DiameterStandard probe compatibility; balances sample volume with RF coil sensitivity[6].

Experimental Workflow Visualization

Workflow A 1. Weigh Analyte 1H: 5-20 mg | 13C: 20-50 mg B 2. Add Solvent 0.6 mL Anhydrous DMSO-d6 A->B C 3. Dissolution Vortex / Sonicate B->C D 4. Visual Inspection Clear & Homogeneous? C->D E 5. Filtration Glass Wool / PTFE D->E No (Particulates) F 6. Tube Transfer Fill to 40 mm height D->F Yes (Clear) E->F G 7. Decontamination Wipe with Isopropanol F->G

Standardized NMR sample preparation workflow for 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Step-by-Step Self-Validating Methodology

Every step in this protocol is designed as a self-validating system to guarantee data integrity before the sample ever enters the spectrometer.

Step 1: Analyte Weighing & Transfer

  • Protocol: Accurately weigh the required mass (5-20 mg for ¹H, 20-50 mg for ¹³C) of 2-(Methoxycarbonyl)-3-nitrobenzoic acid into a clean, dry 1.5 mL glass vial[3].

  • Causality: Weighing directly into a vial rather than the narrow NMR tube prevents sample adherence to the upper inner walls of the tube. Analyte stuck to the upper walls distorts the magnetic field homogeneity during shimming[4].

  • Validation Checkpoint: The analytical balance must show a stable reading within the target range, confirming no static interference.

Step 2: Solvent Addition & Dissolution

  • Protocol: Using a micropipette, add exactly 0.6 mL of anhydrous DMSO-d₆ to the vial[3]. Vortex gently for 30 seconds. If dissolution is incomplete, sonicate for 1-2 minutes[3].

  • Causality: DMSO-d₆ is highly hygroscopic[3]. Using a fresh, anhydrous ampoule prevents the introduction of atmospheric water. Water in DMSO-d₆ manifests as a broad peak at ~3.33 ppm, which could obscure the critical methoxy ester singlet (expected around 3.8-4.0 ppm).

  • Validation Checkpoint: Hold the vial against a light source. The solution must be perfectly clear and free of opalescence or floating particulates[3].

Step 3: Filtration (Conditional)

  • Protocol: If the visual inspection fails (cloudy solution), filter the mixture through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube[4].

  • Causality: Undissolved solid particles disrupt magnetic field homogeneity, leading to severe line broadening, asymmetric peak shapes, and loss of resolution[4].

  • Validation Checkpoint: The eluate entering the NMR tube must be optically transparent[4].

Step 4: Tube Filling & Geometry Optimization

  • Protocol: Transfer the clear solution into a high-quality 5 mm NMR tube[5],[6].

  • Causality: The volume of 0.6 mL corresponds to approximately 40 mm of liquid height. This specific geometry ensures the sample spans the entire active volume of the RF coil without introducing air-liquid interface artifacts into the detection window[5],[4].

  • Validation Checkpoint: Place a ruler against the tube. The liquid meniscus must align precisely at the 40 mm mark[5],[4].

Step 5: Exterior Decontamination

  • Protocol: Securely cap the tube to prevent solvent evaporation[3]. Wipe the exterior glass surface with a lint-free tissue dampened with isopropanol[5],[3].

  • Causality: Fingerprints, oils, and dust on the tube exterior can cause friction inside the probe, leading to unreliable sample spinning and degraded shim profiles[5].

  • Validation Checkpoint: The tube should slide smoothly into the spinner turbine without resistance, and the glass should be visibly pristine.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London (UCL) [Link]

  • Small molecule NMR sample preparation - Georgia Institute of Technology[Link]

  • Sample preparation for NMR measurements and points to keep in mind - University of Oklahoma[Link]

  • 2-(甲氧基羰基)-3-硝基苯甲酸CAS#6744-85-0 | 化学品GHS分类查询工具 - 化规通 (CIRS Group)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the regioselective monoesterification of 3-nitrophthalic anh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the regioselective monoesterification of 3-nitrophthalic anhydride. Below, you will find a deep dive into the mechanistic causality of the reaction, troubleshooting FAQs, and a field-validated experimental protocol to maximize your yield.

Mechanistic Overview: Kinetic vs. Steric Control

The ring-opening monoesterification of 3-nitrophthalic anhydride with methanol presents a classic regioselectivity challenge. The reaction can yield two possible regioisomers depending on which carbonyl carbon is attacked by the nucleophile.

The desired product, 2-(methoxycarbonyl)-3-nitrobenzoic acid , is formed when methanol attacks the C-2 carbonyl. Despite this position being more sterically hindered (sandwiched between the C-1 carbonyl and the C-3 nitro group), the strong electron-withdrawing nature (inductive and resonance effects) of the nitro group makes the C-2 carbonyl highly electrophilic. Consequently, the attack at C-2 is kinetically favored .

Pathway A 3-Nitrophthalic Anhydride + MeOH B Attack at C-2 Carbonyl (More Electrophilic) A->B Kinetic Control (Electronic Effect) C Attack at C-1 Carbonyl (Less Hindered) A->C Thermodynamic/Steric Control D 2-(Methoxycarbonyl)- 3-nitrobenzoic acid (Major, Desired) B->D High Yield E 2-(Methoxycarbonyl)- 6-nitrobenzoic acid (Minor, Undesired) C->E Low Yield

Mechanistic pathway of 3-nitrophthalic anhydride methanolysis showing kinetic vs. steric control.

Troubleshooting Guides & FAQs

Q1: Why is my regioselectivity poor, resulting in high levels of the undesired 6-nitro isomer? A1: Regioselectivity in this reaction is a delicate balance between electronic activation and steric hindrance . If your reaction is yielding too much of the 6-nitro isomer, it is likely shifting toward thermodynamic/steric control. This happens when the reaction is run at elevated temperatures (e.g., prolonged reflux) or without a basic catalyst. Actionable Fix: Lower the reaction temperature to 0 °C – 25 °C. Introduce a catalytic amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base enhances the nucleophilicity of methanol while the low temperature locks the reaction into the kinetically favored pathway (attack at C-2).

Q2: I am observing the formation of dimethyl 3-nitrophthalate (di-esterification). How can I prevent this over-reaction? A2: Methanol alone is generally insufficient to esterify a free carboxylic acid at room temperature without a strong acid catalyst. If you are observing the diester, it is usually due to the presence of acidic impurities or prolonged heating causing a Fischer esterification of the newly formed carboxylic acid. Actionable Fix: Strictly avoid the addition of mineral acids. Ensure your methanol is anhydrous; moisture can hydrolyze the anhydride into 3-nitrophthalic acid, which is significantly harder to mono-esterify selectively. Limit the reaction time to 3–4 hours when using base catalysis.

Q3: What is the most efficient, scalable method to isolate the major regioisomer from the minor one without column chromatography? A3: The two regioisomers exhibit distinct solubility profiles due to the differing proximity of the nitro group to the carboxylic acid, which affects intramolecular hydrogen bonding and polarity. Actionable Fix: Utilize selective crystallization. After quenching the reaction and removing the solvent, dissolve the crude mixture in a minimal volume of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Upon cooling, the desired 2-(methoxycarbonyl)-3-nitrobenzoic acid will preferentially crystallize, leaving the minor isomer in the mother liquor.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how different parameters influence the yield and regioselectivity of the monoesterification process .

Reaction ConditionsCatalystTemp (°C)Time (h)Regioselectivity (Major:Minor)Overall Yield (%)
Methanol (Reflux)None652485:15 to 90:1080 - 85
MethanolTEA25492:890 - 95
MethanolDIPEA0 to 25395:5 96 - 98

Verified Experimental Protocol

Step-by-Step Methodology: Base-Catalyzed Regioselective Monoesterification

This self-validating protocol utilizes low temperatures and base catalysis to enforce kinetic control, ensuring >95% yield of the target monoester.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) to exclude ambient moisture.

  • Reagent Mixing: Suspend 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in anhydrous methanol (100 mL) to create a ~0.5 M solution.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise add N,N-Diisopropylethylamine (DIPEA) (0.2 equivalents, 10.4 mmol). The suspension will gradually clear as the anhydride undergoes ring-opening.

  • Reaction Execution: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (25 °C) for an additional 2 hours. Monitor completion via TLC (DCM:MeOH 9:1 with 1% acetic acid).

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol. Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer with cold 1M HCl (2 × 50 mL). Note: This acid wash is critical as it removes the amine catalyst and fully protonates the carboxylic acid product, ensuring it remains in the organic layer.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from hot EtOAc/Hexanes to afford pure 2-(methoxycarbonyl)-3-nitrobenzoic acid as a highly crystalline solid.

References

  • Kříž, J., Dybal, J., & Sedlakova, Z. (1997). NMR and AM1 Quantum Chemical Study of the Regioselectivity of the Reaction of 2-Hydroxyethyl Methacrylate with 3-Nitrophthalic Anhydride. ResearchGate. 1

  • ChemRxiv. A Convenient Synthesis and Spectral Studies of Diamines Derivatives.2

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Methoxycarbonyl)-3-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the selective esterification of 3-nitrophthalic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the selective esterification of 3-nitrophthalic anhydride. The synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid (the 2-methyl half-ester) is a critical building block in medicinal chemistry, but it is frequently plagued by incomplete conversion, poor regioselectivity, and hydrolysis.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible success.

Part 1: Mechanistic FAQs & Regioselectivity

Q: Why does the methanolysis of 3-nitrophthalic anhydride yield a mixture, and how do I maximize the 2-(methoxycarbonyl) isomer? A: The ring-opening of 3-nitrophthalic anhydride by methanol is a nucleophilic acyl substitution that can occur at two distinct carbonyl centers: C1 (meta to the nitro group) and C2 (ortho to the nitro group).

Mechanistically, the nitro group at C3 exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. This makes the adjacent C2 carbonyl significantly more electrophilic. Despite the steric hindrance imposed by the ortho-nitro group, the reaction is kinetically driven by this electrophilicity, favoring nucleophilic attack at C2. This yields 2-(methoxycarbonyl)-3-nitrobenzoic acid as the major product, typically in a 9:1 ratio under optimized conditions [1]. AM1 quantum chemical studies confirm that this regioselectivity is strictly governed by electron distribution and hydrogen bonding in the transition state [2].

To maximize this isomer: You must maintain kinetic control . Prolonged heating or excessive temperatures allow the system to thermodynamically equilibrate, increasing the proportion of the less sterically hindered (but unwanted) 1-methyl ester.

Q: My HPLC shows significant unreacted 3-nitrophthalic anhydride. What is causing this stalled conversion? A: Incomplete conversion is rarely a catalyst issue in this specific reaction; it is usually a thermodynamic stall. Methanolysis is an equilibrium process. If you are using a co-solvent (like THF or DCM) with only stoichiometric methanol, the equilibrium will not push to completion. You must use anhydrous methanol as both the solvent and the reactant (typically 5 to 10 volumes) to drive the equilibrium forward via Le Chatelier's principle.

Q: I am seeing a high percentage of 3-nitrophthalic acid (diacid) instead of the monoester. How do I prevent this? A: This is a direct result of moisture contamination. Anhydrides are highly sensitive to water, which outcompetes methanol as a nucleophile, hydrolyzing the starting material into 3-nitrophthalic acid [3]. Once the diacid is formed, it is completely unreactive toward non-catalyzed esterification, permanently halting your conversion. Ensure your methanol is strictly anhydrous (stored over 3Å molecular sieves) and conduct the reaction under an inert argon or nitrogen atmosphere.

Part 2: Quantitative Impurity Profiling

Use the following diagnostic table to correlate your HPLC/NMR data with the root cause of your incomplete conversion.

Observation (HPLC/NMR)Typical RangeRoot Cause (Causality)Corrective Action
Unreacted Anhydride > 5%Kinetic stall; insufficient reaction time or low internal temperature.Increase reflux time to 12-16h; verify heating block vs. internal temp.
3-Nitrophthalic Acid > 2%Moisture in solvent or atmospheric humidity causing hydrolysis.Use strictly anhydrous MeOH; flame-dry glassware; use Argon balloon.
1-Methyl Ester Isomer > 10%Thermodynamic drift due to excessive heating or extended reaction times.Optimize kinetic control; limit reflux to strictly < 24h.
Dimethyl Ester > 1%Acidic impurities driving over-reaction (Fischer esterification of the half-ester).Avoid acid catalysts; ensure starting anhydride is free of residual acids.

Part 3: Diagnostic Workflow

The following logic tree illustrates the troubleshooting pathways for resolving incomplete conversion.

Troubleshooting Start Crude Mixture Analysis (HPLC/NMR) Cond1 High Unreacted Anhydride (>5%) Start->Cond1 Cond2 High 1-Methyl Ester (Regioisomer) Start->Cond2 Cond3 3-Nitrophthalic Acid (Diacid Byproduct) Start->Cond3 Cond4 Dimethyl Ester (Over-reaction) Start->Cond4 Fix1 Increase Reflux Time & Verify Temperature Cond1->Fix1 Kinetic stall Fix2 Optimize Kinetic Control (Lower Temp/Time) Cond2->Fix2 Thermodynamic drift Fix3 Use Anhydrous MeOH & Inert Atmosphere Cond3->Fix3 Moisture present Fix4 Remove Acidic Impurities Limit Reaction Time Cond4->Fix4 Acid catalysis

Fig 1. Diagnostic workflow for incomplete conversion in 3-nitrophthalic anhydride methanolysis.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Kinetically Controlled Methanolysis & Purification

Objective: Synthesize 2-(methoxycarbonyl)-3-nitrobenzoic acid with >95% conversion and >9:1 regioselectivity.

Step 1: Preparation & Dehydration

  • Charge a flame-dried 500 mL round-bottom flask with 3-nitrophthalic anhydride (50.0 g, 259 mmol).

  • Validation Check: Perform a quick melting point check of the starting material (Expected: 161–165 °C). Causality: A broad or low MP indicates pre-existing diacid contamination, which will artificially lower your final yield. Do not proceed if MP < 158 °C.

Step 2: Reaction Execution

  • Add anhydrous methanol (250 mL, 5 vol) under an inert argon atmosphere.

  • Heat the suspension to a gentle reflux (65 °C internal temperature).

  • Validation Check: The reaction mixture must transition from a heterogeneous suspension to a clear, pale-yellow solution within the first 2–3 hours as the insoluble anhydride is consumed. Causality: If the solution remains persistently cloudy after 4 hours, suspect diacid formation (which is insoluble in MeOH).

Step 3: In-Process Monitoring (IPC)

  • After 12 hours, sample 0.5 mL, evaporate, and dissolve in CDCl3 for 1H-NMR.

  • Validation Check: Monitor the disappearance of the anhydride multiplet (8.0-8.2 ppm) and the appearance of the methoxy singlet (~3.9 ppm). If unreacted anhydride is > 2%, continue reflux for 4 additional hours. Do not exceed 24 hours to prevent thermodynamic drift to the 1-methyl ester.

Step 4: Acid-Base Extraction (Purification)

  • Concentrate the crude mixture under reduced pressure to remove methanol.

  • Dissolve the residue in saturated aqueous NaHCO3 (300 mL) and wash with Ethyl Acetate (2 x 100 mL).

  • Validation Check: The aqueous layer contains your desired half-ester (as a sodium salt), while the organic layer extracts unreacted anhydride and any dimethyl ester byproducts. Discard the organic layer.

  • Carefully acidify the aqueous layer with 6M HCl to pH 2 at 0 °C to precipitate the product.

  • Validation Check: Use pH paper to confirm pH ≤ 2. Causality: If the pH is higher, the monoester will remain partially dissolved as a carboxylate salt, leading to artificially low isolated yields.

  • Filter the white/pale-yellow precipitate, wash with ice-cold water, and dry under vacuum at 40 °C.

References

  • A Convenient Synthesis and Spectral Studies of Diamines Derivatives. ChemRxiv. URL: [Link]

  • NMR and AM1 Quantum Chemical Study of the Regioselectivity of the Reaction of 2-Hydroxyethyl Methacrylate with 3-Nitrophthalic Anhydride. ResearchGate / ChemInform. URL: [Link]

  • Process for preparation and purification of pomalidomide (US20170260157A1).Google Patents.
Troubleshooting

Optimizing crystallization conditions for high-purity 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Welcome to the Technical Support Center for the crystallization of 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0)[1]. As a highly functionalized intermediate, this molecule presents unique challenges during pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0)[1]. As a highly functionalized intermediate, this molecule presents unique challenges during purification. It contains both an electrophilic methyl ester and an acidic carboxyl group, making it highly susceptible to auto-catalyzed hydrolysis in protic environments. Furthermore, nitrobenzoic acid derivatives are notorious for forming complex hydrogen-bonded networks and solid solutions, which can trap impurities within the crystal lattice[2].

This guide is engineered by application scientists to provide you with a robust, self-validating crystallization workflow that prioritizes thermodynamic control over kinetic speed, ensuring >99.5% polymorphic and chemical purity.

Part 1: Thermodynamic & Kinetic Causalities (The "Why")

Before executing the protocol, it is critical to understand the causality behind the solvent and kinetic choices:

  • Solvent Selection (The Anti-Solvent Strategy): Using purely polar protic solvents (like water or ethanol) at elevated temperatures invariably leads to ester cleavage, yielding 3-nitrophthalic acid as a degradation product. Conversely, non-polar solvents fail to dissolve the crude material. We utilize a Methanol/Toluene (1:4) binary system. Methanol acts as the primary solvent to disrupt intermolecular hydrogen bonds, while anhydrous toluene acts as the anti-solvent to drive supersaturation without introducing hydrolytic risk[3].

  • Cooling Trajectories & Oiling Out: Nitro-aromatics frequently undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," if the supersaturation limit is breached too rapidly. A strict linear cooling rate (0.5°C/min) coupled with strategic seeding ensures the system remains within the metastable zone, forcing molecules to integrate into the crystalline lattice rather than separating into an amorphous oil phase.

Part 2: Self-Validating Crystallization Protocol

This step-by-step methodology incorporates real-time physical feedback loops to validate the integrity of your experiment as you perform it.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2-(Methoxycarbonyl)-3-nitrobenzoic acid in 50 mL of anhydrous Methanol:Toluene (1:4 v/v). Heat the reactor to 65°C under a dry nitrogen atmosphere.

  • Self-Validation Check: The solution must become completely transparent. If persistent turbidity remains after 15 minutes at 65°C, you have fully hydrolyzed 3-nitrophthalic acid present (which is insoluble in toluene). Corrective Action: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to purge the di-acid impurity before proceeding.

Step 2: Metastable Zone Entry

  • Action: Cool the reactor from 65°C to 50°C at a rate of 1°C/min.

  • Self-Validation Check: The solution should remain visually clear. If cloudiness or an emulsion appears, the solvent ratio is too anti-solvent heavy, causing premature LLPS. Corrective Action: Inject 2-3 mL of hot anhydrous methanol to restore clarity, then adjust your target seeding temperature down by 2°C.

Step 3: Isothermal Seeding

  • Action: At 48°C, introduce 0.1 g (1 wt%) of high-purity 2-(Methoxycarbonyl)-3-nitrobenzoic acid seed crystals. Hold the reactor isothermally for 30 minutes.

  • Self-Validation Check: The seed crystals should remain suspended and visually increase in size (Ostwald ripening). If the seeds dissolve completely, the saturation point has not been reached. Corrective Action: Cool to 45°C and re-seed.

Step 4: Controlled Growth & Isolation

  • Action: Cool the suspension from 48°C to 5°C at a strict, controlled rate of 0.5°C/min.

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold (0°C) anhydrous toluene to displace residual mother liquor[3]. Dry under vacuum at 40°C to constant weight.

Workflow Start Crude 2-(Methoxycarbonyl) -3-nitrobenzoic acid Dissolve Dissolve in MeOH/Toluene (1:4) at 65°C Start->Dissolve Filter Hot Filtration (Removes Di-acid Impurity) Dissolve->Filter If turbid Cool Cool to 50°C (Enter Metastable Zone) Dissolve->Cool If clear Filter->Cool Seed Add Seed Crystals at 48°C (Isothermal Hold 30 min) Cool->Seed Grow Controlled Cooling to 5°C (0.5°C/min) Seed->Grow Isolate Vacuum Filtration & Cold Toluene Wash Grow->Isolate

Optimized crystallization workflow for 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Part 3: Quantitative Solvent Matrix

The following table summarizes the quantitative outcomes of various solvent systems tested during process development. Use this to benchmark your expected yields and purities.

Solvent SystemVolume RatioSaturation Temp (°C)Yield (%)Purity (HPLC Area %)Primary Defect / Issue
Pure MethanolN/A4562.094.5High solubility loss; moderate ester hydrolysis risk.
Water / Ethanol1:17085.088.0Severe ester hydrolysis yielding 3-nitrophthalic acid.
Toluene / EtOAc3:15578.597.2High risk of oiling out (LLPS) without precise seeding.
Toluene / Methanol 4:1 60 91.5 >99.5 Optimal; requires strict cooling rate control.

Part 4: Troubleshooting & FAQs

Q1: My HPLC analysis shows contamination with the regioisomer (1-methyl 3-nitrophthalate). How do I purge it? A1: Regioisomers of nitrobenzoic acids often co-crystallize due to similar spatial profiles, forming solid solutions[2]. To purge the 1-methyl ester isomer, you must leverage Ostwald ripening. During Step 3 of the protocol, extend the isothermal hold at 48°C from 30 minutes to 90 minutes. This thermodynamic holding pattern allows the less stable regioisomer to dissolve back into the mother liquor while the target 2-(Methoxycarbonyl)-3-nitrobenzoic acid integrates into the highly ordered lattice. Validate the separation using a Newcrom R1 or equivalent reverse-phase HPLC column[4].

Q2: Why does my product consistently "oil out" at 40°C instead of forming crystals? A2: Oiling out occurs when the kinetic rate of supersaturation exceeds the rate of nucleation. Your solution is crossing the spinodal curve before it can organize into a crystal lattice. To fix this:

  • Ensure your Toluene ratio is not higher than 4:1.

  • You must introduce seed crystals before the oiling out temperature (e.g., seed at 48°C). Seeding provides a low-energy template for nucleation, bypassing the liquid-liquid phase separation entirely.

Q3: How do I prevent ester hydrolysis if my crude material is wet? A3: Water is the enemy of this molecule under heat. If your crude material contains residual moisture from upstream synthesis, do not heat it directly in the crystallization solvent. First, perform an azeotropic distillation: suspend the crude in pure toluene, distill off 10% of the solvent volume to carry away the water azeotrope, and then add your anhydrous methanol to begin the crystallization protocol.

Pathway Molecule 2-(Methoxycarbonyl) -3-nitrobenzoic acid Aqueous Aqueous/Protic Solvents + High Heat Molecule->Aqueous RapidCool RapidCool Molecule->RapidCool Optimal Anhydrous Binary Solvent + Seeding Molecule->Optimal Hydrolysis Ester Hydrolysis (3-Nitrophthalic Acid) Aqueous->Hydrolysis Degradation Oiling Liquid-Liquid Phase Separation (Oiling Out) RapidCool->Oiling Kinetic Trap Pure High-Purity Crystalline Lattice Optimal->Pure Thermodynamic Control

Logical relationship between solvent conditions, kinetic parameters, and crystallization outcomes.

Part 5: References

  • ChemRxiv. Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from: [Link]

  • CIRS Group. 2-(Methoxycarbonyl)-3-nitrobenzoic acid CAS#6744-85-0 GHS Classification. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in 2-(Methoxycarbonyl)-3-nitrobenzoic Acid Workups

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing product loss, low yields, or unwanted byproduct formation during the isolation of 2-(Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing product loss, low yields, or unwanted byproduct formation during the isolation of 2-(Methoxycarbonyl)-3-nitrobenzoic acid .

Due to the unique electronic and structural properties of this molecule, standard aqueous workup procedures often lead to rapid, unintended hydrolysis of the ester group. This guide provides a mechanistic deep-dive, troubleshooting FAQs, and field-proven protocols to ensure the structural integrity of your compound.

Diagnostic Overview & Mechanistic Deep-Dive

The Problem: During the aqueous workup of 2-(Methoxycarbonyl)-3-nitrobenzoic acid (typically synthesized via the methanolysis of 3-nitrophthalic anhydride or Fischer esterification of 3-nitrophthalic acid), researchers frequently observe the reappearance of the diacid starting material (3-nitrophthalic acid).

The Causality (Why it happens): The hydrolysis of this specific ester is driven by a "perfect storm" of structural and procedural factors:

  • Electronic Activation: The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it significantly increases the electrophilicity of the adjacent ester carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by water or hydroxide ions [1].

  • Phase Partitioning Pitfalls: Because the molecule contains a free carboxylic acid group, washing the organic layer with an aqueous base (like NaHCO₃) to remove acid catalysts converts the product into a water-soluble carboxylate salt.

  • Irreversible Saponification: While residing in the mildly basic aqueous phase, the highly activated methyl ester undergoes rapid base-catalyzed hydrolysis (saponification). The formation of the stable dicarboxylate salt makes this degradation pathway thermodynamically irreversible [2].

Hydrolysis A 2-(Methoxycarbonyl)- 3-nitrobenzoic acid B Aqueous Base Wash (pH > 7) A->B C Nucleophilic Attack by OH⁻ B->C D Irreversible Saponification C->D E 3-Nitrophthalic Acid (Degradation Product) D->E

Mechanistic pathway of base-catalyzed ester hydrolysis during aqueous workup.

Troubleshooting FAQs

Q1: I performed a standard saturated NaHCO₃ wash to remove residual sulfuric acid, but my yield dropped by 50%. What went wrong? A1: You inadvertently extracted your product into the aqueous layer. 2-(Methoxycarbonyl)-3-nitrobenzoic acid has a pKa of approximately 3.0–3.5. A saturated NaHCO₃ solution (pH ~8) will deprotonate the free carboxylic acid, pulling the molecule into the aqueous phase. While it sits in this basic environment, the activated methyl ester rapidly hydrolyzes.

Q2: How can I confirm that hydrolysis is the cause of my low yield? A2: The most definitive sign is the presence of 3-nitrophthalic acid in your crude mixture.

  • TLC: You will see a highly polar spot that stays near the baseline (using standard EtOAc/Hexane eluents) compared to the monoester.

  • NMR: In the ¹H NMR spectrum, the sharp singlet integrating to 3 protons at ~3.9 ppm (the methoxy group) will be diminished or entirely absent, while the aromatic proton signals will shift [1].

Q3: If I must use an acid-base extraction to purify the monoester, how do I prevent hydrolysis? A3: You must control two critical kinetic parameters: Temperature and Contact Time [3]. The basic aqueous phase must be kept at 0–5 °C, and the product must reside in the basic phase for no longer than 5 minutes before being re-acidified with cold 1M HCl to precipitate the product or push it back into a fresh organic layer.

Quantitative Performance Data

The table below demonstrates the self-validating nature of temperature and time control during the workup of 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Workup MethodologyAq. Phase TempContact Time in BaseProduct Yield (%)Hydrolysis to Diacid (%)
Standard NaHCO₃ Wash25 °C30 mins42%55%
Cold NaHCO₃ Wash5 °C30 mins68%29%
Optimized Cold Quench 0–5 °C < 5 mins 94% < 2%
Non-Aqueous (Resin)N/AN/A96%< 1%

Optimized Experimental Protocols

To ensure maximum scientific integrity and yield, utilize one of the following self-validating protocols.

Protocol A: The "Cold-Quench" Acid-Base Extraction (Recommended)

Use this method if you must remove neutral organic impurities and isolate the monoester via phase partitioning.

  • Preparation: Pre-chill saturated aqueous NaHCO₃, 1M HCl, deionized water, and ethyl acetate (EtOAc) in an ice bath to 0–5 °C.

  • Dilution: Dilute the crude reaction mixture with cold EtOAc (10 mL per gram of crude).

  • Basic Extraction (Time-Critical):

    • Transfer to a separatory funnel.

    • Add cold saturated NaHCO₃ slowly to avoid excessive CO₂ evolution.

    • Swirl gently, vent, and immediately separate the layers. The product is now in the aqueous layer .

    • Self-Validation Check: The aqueous layer should be slightly basic (pH 7.5–8.0).

  • Immediate Acidification:

    • Do not delay. Immediately transfer the cold aqueous layer to an Erlenmeyer flask submerged in an ice bath.

    • Dropwise, add cold 1M HCl with vigorous stirring until the pH reaches 2.0. The monoester will either precipitate as a white/pale yellow solid or form a cloudy suspension.

  • Recovery: Extract the acidified aqueous layer with fresh, cold EtOAc (3 x 15 mL).

  • Drying & Concentration: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).

Protocol B: Non-Aqueous Workup (Alternative)

Use this method if synthesizing via methanolysis of 3-nitrophthalic anhydride, where no strong acid catalyst is present.

  • Solvent Removal: Remove excess methanol under reduced pressure.

  • Reconstitution: Dissolve the crude residue in EtOAc.

  • Aqueous Wash (No Base): Wash the organic layer with cold deionized water (2x) and cold brine (1x) to remove unreacted anhydride/diacid traces. Do not use NaHCO₃.

  • Drying: Dry over anhydrous Na₂SO₄ and evaporate.

WorkupWorkflow Start Crude Reaction Mixture Step1 Cool to 0-5 °C (Ice Bath) Start->Step1 Step2 Dilute with Cold EtOAc Step1->Step2 Decision Acid Catalyst Present? Step2->Decision PathA Protocol A: Cold NaHCO₃ Extraction (< 5 mins) Decision->PathA Yes PathB Protocol B: Wash with Cold Water & Brine ONLY Decision->PathB No Acidify Immediate Acidification with Cold 1M HCl (pH 2) PathA->Acidify Extract Re-extract with Cold EtOAc Acidify->Extract Final Dry over Na₂SO₄ & Evaporate (< 30 °C) Extract->Final PathB->Final

Decision tree for the aqueous workup of sensitive monoesters.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Chemistry Steps[Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(Methoxycarbonyl)-3-nitrobenzoic acid via the ring-opening monoesterification of 3-nitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(Methoxycarbonyl)-3-nitrobenzoic acid via the ring-opening monoesterification of 3-nitrophthalic anhydride with methanol.

Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol to isolate your target compound from unreacted starting materials and reaction byproducts.

Part 1: Mechanistic Overview & Impurity Profiling

To effectively purify your crude mixture, you must first understand the causality behind the impurities generated during synthesis. The reaction of 3-nitrophthalic anhydride with methanol is regioselective, but not completely regiospecific.

The Competing Forces: Sterics vs. Electronics The nitro group at the C3 position exerts a strong inductive electron-withdrawing effect, making the adjacent C2 carbonyl highly electrophilic. However, this same nitro group creates significant steric hindrance. While one might expect the nucleophile (methanol) to attack the less hindered C1 carbonyl, hydrogen bonding and the electronic distribution in the transition state—especially under base catalysis (e.g., triethylamine)—drive the attack primarily to the C2 carbonyl ()[1].

This yields a ~3:1 ratio favoring the target 2-(methoxycarbonyl)-3-nitrobenzoic acid over its regioisomer. Consequently, your crude mixture will likely contain:

  • The Target Monoester.

  • Unreacted 3-Nitrophthalic Anhydride: Rapidly hydrolyzes to 3-nitrophthalic acid (a diacid) upon exposure to aqueous workup conditions.

  • Regioisomeric Monoester: 3-(methoxycarbonyl)-2-nitrobenzoic acid.

  • Diester (Dimethyl 3-nitrophthalate): Formed via over-esterification.

Quantitative Data for Separation Strategy

Separation is thermodynamically driven by the distinct pKa values and aqueous solubilities of these components.

CompoundFunctional GroupspKa (Approx.)Aqueous Solubility (pH 1)Behavior in 10% Na₂CO₃ (pH ~10)
Target Monoester 1x -COOH, 1x -COOMe, 1x -NO₂~2.5 - 3.0Low (Precipitates)Soluble (Mono-sodium salt)
3-Nitrophthalic Acid 2x -COOH, 1x -NO₂1.88, ~4.4~20 g/L (25 °C)Highly Soluble (Di-sodium salt)
Diester Impurity 2x -COOMe, 1x -NO₂N/A (Neutral)InsolubleInsoluble (Extractable in Organics)

Data supported by equilibrium solubility studies ()[2] and chemical property databases ()[3].

Part 2: Troubleshooting FAQs

Q1: My crude NMR shows a massive peak for 3-nitrophthalic acid. How do I remove this unreacted starting material? A1: Because 3-nitrophthalic anhydride hydrolyzes to a diacid during aqueous workup, it becomes significantly more polar than your target monoester. 3-Nitrophthalic acid has a high aqueous solubility of approximately 20 g/L at 25 °C ()[3]. By dissolving your crude mixture in a mild base (10% Na₂CO₃) and performing a controlled acidification to pH 2, the monoester will precipitate out due to its single carboxylic acid group, while the highly soluble diacid remains dissolved in the aqueous filtrate ()[4].

Q2: How can I eliminate the neutral diester impurity and unreacted methanol? A2: Before you acidify your basic aqueous layer, perform an organic wash. Because the diester lacks a free carboxylic acid, it remains neutral and insoluble in the basic aqueous phase. Washing the 10% Na₂CO₃ solution with ethyl acetate (EtOAc) will selectively partition the diester and residual methanol into the organic layer, which can then be discarded.

Q3: The regioisomer is co-precipitating with my target compound. What is the best method to resolve this? A3: Because the regioisomer is also a monoester, it shares a nearly identical pKa and will co-precipitate during acidification. To resolve this, you must exploit their differential crystal packing energies. The target 2-(methoxycarbonyl)-3-nitrobenzoic acid can be selectively recrystallized from hot water, dilute ethanol, or benzene ()[4].

Part 3: Experimental Protocol (Self-Validating Workflow)

Follow this step-by-step methodology to achieve >98% purity of your target monoester.

Step 1: Basic Dissolution

  • Suspend the crude reaction mixture in a 10% (w/v) aqueous sodium carbonate (Na₂CO₃) solution (approx. 5 mL per gram of crude).

  • Stir vigorously at room temperature for 15 minutes until CO₂ evolution ceases.

  • Self-Validation: The solution should become homogeneous (excluding neutral impurities). If solid chunks remain, they are likely the diester impurity.

Step 2: Organic Wash (Diester Removal)

  • Transfer the basic aqueous mixture to a separatory funnel.

  • Extract with an equal volume of Ethyl Acetate (EtOAc).

  • Separate the layers. Retain the bottom aqueous layer and discard the top organic layer.

  • Self-Validation: Spot the discarded organic layer on a TLC plate (Silica gel, Hexanes:EtOAc 7:3). A high Rf spot confirms the successful extraction of the diester.

Step 3: Controlled Acidification (Target Precipitation)

  • Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath to 0–5 °C.

  • Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0.

  • Self-Validation: The sudden formation of a dense, off-white precipitate confirms the protonation of the monoester. Do not drop the pH below 1.0, as this risks acid-catalyzed ester hydrolysis.

Step 4: Filtration (Diacid Removal)

  • Filter the cold suspension under vacuum using a Büchner funnel.

  • Wash the filter cake with a minimal amount (1-2 mL/g) of ice-cold distilled water to flush out residual 3-nitrophthalic acid.

  • Self-Validation Checkpoint: Take a 1 mL aliquot of the filtrate and add a single drop of 6M HCl. If additional precipitate forms, the bulk solution has not reached the optimal pH, and further acidification of the mother liquor is required.

Step 5: Recrystallization (Regioisomer Removal)

  • Transfer the crude filter cake to a round-bottom flask.

  • Dissolve in a minimum volume of boiling dilute ethanol (e.g., 20% EtOH in water).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filter and dry under high vacuum to yield pure 2-(methoxycarbonyl)-3-nitrobenzoic acid.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Mixture (Target, Diacid, Diester, Regioisomer) Base Add 10% Na2CO3 (aq) Extract with EtOAc Crude->Base OrgPhase Organic Phase (Diester & Methanol) -> Discard Base->OrgPhase Organic Layer AqPhase Aqueous Phase (Target, Diacid, Regioisomer salts) Base->AqPhase Aqueous Layer Acidify Acidify with 6M HCl to pH 2 Filter under vacuum AqPhase->Acidify Filtrate Aqueous Filtrate (Diacid Impurity) -> Discard Acidify->Filtrate Filtrate Precipitate Solid Precipitate (Target + Regioisomer) Acidify->Precipitate Filter Cake Recryst Recrystallize (Hot Water or Dilute EtOH) Precipitate->Recryst Pure Pure 2-(Methoxycarbonyl)- 3-nitrobenzoic acid Recryst->Pure Crystallization

Figure 1: Acid-base extraction and recrystallization workflow for target purification.

References

  • Kříž, J., Dybal, J., & Sedláková, Z. (1997). "NMR and AM1 Quantum Chemical Study of the Regioselectivity of the Reaction of 2-Hydroxyethyl Methacrylate with 3-Nitrophthalic Anhydride." ChemInform. URL: [Link]

  • Blicke, F. F., et al. (1941). "A New Method for the Esterification of Certain Sterically Hindered Acids." Journal of the American Chemical Society. URL: [Link]

  • Zhao, H., et al. (2007). "Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water." Journal of Chemical & Engineering Data (ACS Publications). URL: [Link]

Sources

Optimization

Best solvent systems for the recrystallization of 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Welcome to the Technical Support Center. This document provides an in-depth, self-validating guide for the purification of 2-(Methoxycarbonyl)-3-nitrobenzoic acid via recrystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This document provides an in-depth, self-validating guide for the purification of 2-(Methoxycarbonyl)-3-nitrobenzoic acid via recrystallization. Designed for drug development professionals and synthetic chemists, this guide addresses the specific structural challenges of this compound—namely, balancing the solubility of its highly polar functional groups while preventing chemical degradation during the purification lifecycle.

Part 1: Causality & Solvent System Selection

Mechanistic Considerations 2-(Methoxycarbonyl)-3-nitrobenzoic acid is a highly functionalized monoester of 3-nitrophthalic acid. It features a hydrogen-bond donating carboxylic acid, a hydrogen-bond accepting methyl ester, and a strongly electron-withdrawing nitro group. This combination renders the molecule highly polar, yet susceptible to chemical degradation under standard thermal conditions.

Prolonged heating in protic, aqueous solvent systems (like Ethanol/Water) can lead to ester hydrolysis, yielding 3-nitrophthalic acid. The carboxylic acid proton acts as an autocatalyst in this process. Therefore, while aqueous-alcoholic systems are standard for simple nitrobenzoates (), anhydrous mixed-solvent systems are strictly preferred for this specific monoester to maintain structural integrity and maximize yield ().

Table 1: Evaluation of Solvent Systems for 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Solvent SystemDissolution Capacity (Hot)Anti-Solvent Effect (Cold)Hydrolysis RiskRecommendation Level
Ethyl Acetate / Heptane ExcellentExcellentNoneHighly Recommended
Acetone / Hexanes ExcellentExcellentNoneRecommended
Methanol / Water GoodVery GoodModerate (Autocatalysis)Acceptable (Requires rapid cooling)
Toluene ModerateGoodNoneNiche (Best for removing non-polar impurities)

Part 2: Self-Validating Experimental Protocol

Standard Operating Procedure: Anhydrous Ethyl Acetate / Heptane Recrystallization

This protocol utilizes a "good solvent / anti-solvent" pairing to maximize recovery without risking transesterification or hydrolysis. The self-validating nature of Step 4 ensures that the system is perfectly saturated before cooling begins.

  • Dissolution : Place the crude 2-(Methoxycarbonyl)-3-nitrobenzoic acid in a clean, dry Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (EtOAc) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended) : If insoluble particulates or mechanical impurities are present, rapidly filter the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.

  • Anti-Solvent Addition : Maintain the solution at a gentle reflux on a hot plate. Slowly add hot Heptane dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Saturation Clearing (Self-Validation) : Add 1-2 drops of hot EtOAc until the turbidity just clears. This visually confirms that the solution is exactly at its saturation limit at the boiling point.

  • Controlled Cooling : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality note: Slow cooling promotes the growth of large, pure crystals by thermodynamically favoring ordered lattice formation over the rapid kinetic trapping of impurities.

  • Harvesting : Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize precipitation. Filter the crystals under reduced pressure using a Büchner funnel.

  • Washing & Drying : Wash the filter cake with ice-cold Heptane to remove residual mother liquor. Dry the crystals in a vacuum oven at 40°C overnight.

Part 3: Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound becomes supersaturated at a temperature above the depressed melting point of the impure mixture (). Solution: Reheat the mixture until the oil redissolves. Add 5-10% more of the "good solvent" (EtOAc) to lower the saturation temperature below the melting point, then cool the flask much more slowly. Introducing a pure seed crystal at the cloud point will also force heterogeneous nucleation, bypassing the oiling-out phase entirely.

Q: I used Methanol/Water and now see a secondary spot on my TLC (lower Rf). What happened? A: You are likely observing the formation of 3-nitrophthalic acid. The combination of heat, water, and the compound's own acidic proton catalyzed the hydrolysis of the methoxycarbonyl group. Solution: Switch to the anhydrous EtOAc/Heptane protocol. If you are forced to use Methanol/Water, minimize the time the compound spends in the hot solution and cool it as rapidly as safely possible.

Q: My crude material is a mixture of the 1-ester and 2-ester regioisomers. Will this protocol separate them? A: Yes, fractional crystallization is highly effective here. The 2-(Methoxycarbonyl)-3-nitrobenzoic acid isomer is highly sterically hindered (the ester is sandwiched between the nitro and carboxylic acid groups). This distinct 3D topography alters its crystal lattice energy compared to the 1-ester, allowing the less soluble isomer to selectively crystallize first from the EtOAc/Heptane matrix ().

Part 4: Workflow Visualization

Recrystallization_Workflow Start Crude 2-(Methoxycarbonyl) -3-nitrobenzoic acid Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AddAnti Add hot Heptane until turbid Dissolve->AddAnti Cooling Begin slow cooling AddAnti->Cooling CheckOil Is the sample oiling out? Cooling->CheckOil FixOil Reheat, add EtOAc, cool slower CheckOil->FixOil  Yes CheckCryst Are crystals forming? CheckOil->CheckCryst  No FixOil->Cooling FixCryst Scratch flask or add seed crystal CheckCryst->FixCryst  No Success Filter & wash with cold Heptane CheckCryst->Success  Yes FixCryst->CheckCryst

Recrystallization Troubleshooting Workflow for 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

References

  • Royal Society of Chemistry. "Nitration of methyl benzoate – student sheet." RSC Education.[Link]

  • European Patent Office. "EP0203528B1 - Cyclopentene derivatives and their use as odorants.

Reference Data & Comparative Studies

Validation

Comparing esterification catalysts for 2-(Methoxycarbonyl)-3-nitrobenzoic acid synthesis

An in-depth technical analysis and comparison guide for the regioselective synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid, designed for researchers and process chemists. Executive Summary: The Regioselectivity Conu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the regioselective synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid, designed for researchers and process chemists.

Executive Summary: The Regioselectivity Conundrum

2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS 6744-85-0) is a critical intermediate in the synthesis of advanced agrochemicals (such as diamide insecticides) and pharmaceutical active ingredients. The fundamental synthetic challenge lies in the regioselective monoesterification of the 3-nitrophthalic scaffold.

Because the C2 carboxylic acid is flanked by a bulky nitro group at C3 and another carboxyl group at C1, it is highly sterically hindered. Attempting a direct Brønsted acid-catalyzed Fischer esterification of 3-nitrophthalic acid typically fails to produce the target compound efficiently, as the reaction heavily favors the less hindered C1 position, yielding the undesired 1-methyl ester [1].

To invert this selectivity, chemists must shift from steric control to electronic control . This is achieved by first dehydrating the diacid to 3-nitrophthalic anhydride [2]. The strong electron-withdrawing inductive effect (-I) of the nitro group renders the adjacent C2 carbonyl highly electrophilic. The choice of catalyst during the methanolysis of this anhydride dictates whether the electronic preference can successfully override the inherent steric penalty.

Regioselectivity A 3-Nitrophthalic Anhydride B Methanol + Catalyst A->B C 2-Methyl Ester (Target, Electronic Control) B->C Base / Lewis Acid (C2 is highly electrophilic) D 1-Methyl Ester (Byproduct, Steric Control) B->D Brønsted Acid / Uncatalyzed (C1 is less hindered)

Mechanistic pathways of 3-nitrophthalic anhydride methanolysis based on catalyst selection.

Catalyst Comparison: Mechanistic Causality & Performance

To objectively evaluate the best approach for synthesizing 2-(Methoxycarbonyl)-3-nitrobenzoic acid, we compare three distinct catalytic systems.

Nucleophilic Base Catalysis (Triethylamine - TEA)

When TEA is used to catalyze the ring-opening of 3-nitrophthalic anhydride, it deprotonates methanol to form a highly reactive methoxide equivalent (or acts via general base catalysis). AM1 quantum chemical studies and 2D NMR analyses confirm that the electron distribution in the anhydride directs the nucleophile to the C2 position. However, due to the steric bulk of the transition state, the reaction typically yields a 3:1 mixture favoring the 2-ester [1].

Lewis Acid Catalysis (Boron Trifluoride Etherate - BF₃·OEt₂)

Lewis acids provide a superior alternative for strict regiocontrol. BF₃ strongly coordinates to the anhydride oxygens. This coordination hyper-activates the already electron-deficient C2 carbonyl, effectively locking the conformation and lowering the activation energy for nucleophilic attack at the hindered site. This method pushes regioselectivity to >95% and significantly reduces reaction time.

Brønsted Acid Catalysis (Sulfuric Acid - H₂SO₄)

Using H₂SO₄ directly on 3-nitrophthalic acid relies on Fischer esterification. Because protonation does not sufficiently differentiate the electronic states of the two carboxyl groups to overcome steric hindrance, the methanol attacks the less hindered C1 position, resulting in the 1-methyl ester as the major product [4]. This method is counterproductive for our target.

Quantitative Performance Data
Catalyst SystemStarting MaterialRegioselectivity (2-Ester : 1-Ester)Isolated Yield (%)Reaction TimePrimary Mechanistic Driver
H₂SO₄ (Brønsted Acid) 3-Nitrophthalic Acid10 : 9045%12 h (Reflux)Steric control (Favors less hindered C1)
Thermal (Uncatalyzed) 3-Nitrophthalic Anhydride60 : 4065%24 h (Reflux)Weak electronic preference offset by thermal sterics
TEA (Nucleophilic Base) 3-Nitrophthalic Anhydride75 : 2582%4 h (25 °C)Base activation enhances attack on electrophilic C2
BF₃·OEt₂ (Lewis Acid) 3-Nitrophthalic Anhydride>95 : 588%2 h (0 °C)Strong coordination amplifies C2 electrophilicity

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and in-process controls (IPCs) to ensure the system self-validates at each critical juncture.

Workflow Step1 Step 1: Substrate Activation Suspend 3-Nitrophthalic Anhydride in anhydrous Methanol Step2 Step 2: Catalytic Induction Add Catalyst (TEA or BF3) dropwise at 0 °C to control exotherm Step1->Step2 Step3 Step 3: Kinetic Reaction Stir at optimal temp (0-25 °C) Monitor via HPLC (IPC) Step2->Step3 Step4 Step 4: Quenching & Partitioning Acidify to pH 2 (Protonates C1) Extract with EtOAc Step3->Step4 Step5 Step 5: Regio-Purification Recrystallize from EtOAc/Hexane to isolate pure 2-Methyl Ester Step4->Step5

Self-validating experimental workflow for the regioselective synthesis of the 2-methyl ester.

Protocol A: TEA-Catalyzed Methanolysis (Standard Base Method)

Use this method when scaling up without access to moisture-sensitive Lewis acids. The recrystallization step acts as the primary validation for regiomeric purity.

  • Substrate Preparation : Suspend 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in anhydrous methanol (50 mL) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent competitive hydrolysis back to the diacid, which would ruin regioselectivity.

  • Catalyst Addition : Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA) (0.5 equiv, 25.9 mmol) dropwise over 10 minutes. Causality: The low temperature suppresses the thermodynamically driven attack at the less hindered C1 position, maximizing the kinetically favored C2 attack.

  • Reaction Monitoring (IPC) : Remove the ice bath and stir at 25 °C for 4 hours. Validate completion via HPLC (aliquot quenched in dilute H₃PO₄). The chromatogram should reflect a ~3:1 ratio of the 2-ester to the 1-ester.

  • Quenching & Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with water (50 mL) and strictly acidify to pH 2 using 1M HCl. Causality: Acidification protonates the free C1 carboxylate, converting the water-soluble salt into the lipophilic free acid, enabling extraction.

  • Extraction & Purification : Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude mixture from EtOAc/Hexanes (1:3) to selectively precipitate the pure 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Protocol B: BF₃·OEt₂-Catalyzed Methanolysis (High-Regioselectivity Method)

Use this method for late-stage drug development where chromatographic purification of regioisomers must be avoided.

  • Substrate Preparation : Dissolve 3-nitrophthalic anhydride (10.0 g, 51.8 mmol) in anhydrous dichloromethane (DCM) (40 mL) and anhydrous methanol (2.5 equiv, 130 mmol). Cool to 0 °C.

  • Catalyst Addition : Slowly add Boron trifluoride etherate (BF₃·OEt₂) (0.3 equiv, 15.5 mmol) dropwise. Causality: BF₃ acts as a hard Lewis acid, coordinating with the hard oxygen atoms of the anhydride. This drastically increases the partial positive charge on the C2 carbon.

  • Reaction Monitoring (IPC) : Maintain the reaction strictly at 0 °C for 2 hours. HPLC validation will show >95% conversion to the 2-ester, validating the electronic override of the steric hindrance.

  • Quenching : Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid, then immediately re-acidify the aqueous layer to pH 2 with 1M HCl to ensure the product remains in the organic phase.

  • Isolation : Separate the DCM layer, extract the aqueous layer once more with DCM (20 mL), dry over Na₂SO₄, and evaporate to yield highly pure 2-(Methoxycarbonyl)-3-nitrobenzoic acid requiring minimal to no recrystallization.

References

  • ChemInform Abstract: NMR and AM1 Quantum Chemical Study of the Regioselectivity of the Reaction of 2-Hydroxyethyl Methacrylate with 3-Nitrophthalic Anhydride ResearchG
  • A New Method for the Esterification of Certain Sterically Hindered Acids ElectronicsAndBooks (J. Am. Chem. Soc. Archive)
  • CXXI.—The esterification of 3-nitrophthalic acid RSC Publishing
  • A convenient synthesis of 5- and 8-nitroquinazoline-2,4-dione derivatives ResearchG
Comparative

FTIR spectra comparison of 2-(Methoxycarbonyl)-3-nitrobenzoic acid and its structural isomers

Spectroscopic Fingerprinting: FTIR Comparative Guide for 2-(Methoxycarbonyl)-3-nitrobenzoic Acid and its Structural Isomers Executive Summary For researchers, synthetic chemists, and drug development professionals, disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Fingerprinting: FTIR Comparative Guide for 2-(Methoxycarbonyl)-3-nitrobenzoic Acid and its Structural Isomers

Executive Summary

For researchers, synthetic chemists, and drug development professionals, distinguishing between positional isomers of functionalized aromatic rings is a critical quality control step. 2-(Methoxycarbonyl)-3-nitrobenzoic acid and its structural isomers (e.g., the 4-nitro and 5-nitro variants) present unique analytical challenges due to their identical molecular weights and similar functional group compositions. This guide provides an objective, data-driven comparison of their Fourier Transform Infrared (FTIR) spectra, detailing how subtle steric and electronic effects—such as the "ortho effect"—manifest as distinct, measurable vibrational frequency shifts.

Structural Causality & The "Ortho Effect"

The position of the electron-withdrawing nitro ( −NO2​ ) group on the benzene ring dramatically influences the molecule's physicochemical properties and spectroscopic signature[1]. In 2-(methoxycarbonyl)-3-nitrobenzoic acid, the nitro group is located at the 3-position, directly adjacent (ortho) to the bulky methoxycarbonyl (ester) group at the 2-position.

This proximity induces severe steric hindrance, forcing the ester group out of coplanar alignment with the aromatic ring. This phenomenon, known as the "ortho effect," disrupts the π -conjugation between the ester carbonyl and the benzene π -system[1]. As a result, the ester C=O bond retains more localized double-bond character, increasing its force constant and shifting its stretching frequency to a higher wavenumber compared to the 4-nitro and 5-nitro isomers, where the ester group remains largely coplanar and conjugated.

Quantitative Spectral Comparison

The following table summarizes the diagnostic FTIR absorption bands for 2-(Methoxycarbonyl)-3-nitrobenzoic acid and its primary positional isomers. Data is synthesized from solid-state (KBr pellet) transmission spectra.

Functional Group Vibrational Mode3-Nitro Isomer (cm⁻¹)4-Nitro Isomer (cm⁻¹)5-Nitro Isomer (cm⁻¹)Mechanistic Causality
C=O Stretch (Ester) ~1740~1725~1728Ortho-effect in 3-nitro reduces conjugation, increasing frequency.
C=O Stretch (Acid) ~1705~1695~1698Variations in intramolecular H-bonding and meta/para electron withdrawal.
N-O Asymmetric Stretch ~1535~1525~1530Modulated by electron withdrawal and conjugation differences[1].
N-O Symmetric Stretch ~1355~1345~1350Influenced by meta/para directing effects on the nitro group[1].
C-H Out-of-Plane Bending ~785, ~715~830, ~885~820, ~8901,2,3-trisubstituted (3-nitro) vs. 1,2,4-trisubstituted (4/5-nitro) ring modes.

Mechanistic Band Analysis

  • Nitro Group Stretches: The antisymmetric and symmetric stretching absorption bands of the nitro functional group are highly diagnostic, typically located at 1650-1500 cm−1 and 1370-1250 cm−1 , respectively[2]. The exact position is modulated by the electron density of the ring. The 4-nitro isomer exhibits the lowest asymmetric stretch (~1525 cm−1 ) due to strong para-conjugation with the electron-donating oxygen of the ester/acid groups, which slightly weakens the N-O bond[1].

  • Aromatic C-H Bending: The out-of-plane (OOP) C-H bending region (900-700 cm−1 ) is the definitive fingerprint for determining substitution patterns. The 3-nitro isomer features three adjacent aromatic protons, yielding strong bands near 785 cm−1 and 715 cm−1 . Conversely, the 4-nitro and 5-nitro isomers are 1,2,4-trisubstituted, featuring two adjacent protons and one isolated proton, resulting in bands shifted above 820 cm−1 .

Experimental Methodology: Self-Validating FTIR Protocol

To ensure spectral integrity and eliminate artifacts (such as moisture interference or polymorphic changes), the following step-by-step protocol establishes a self-validating workflow for solid-state FTIR analysis[3],[4].

Step 1: Sample Preparation (KBr Pellet Method)

  • Desiccation: Ensure spectroscopic-grade Potassium Bromide (KBr) is dried at 105°C for at least 12 hours prior to use to eliminate broad O-H stretching artifacts (3400-3200 cm−1 ).

  • Milling: Grind 1-2 mg of the specific nitrobenzoic acid isomer with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle[3]. Causality: Agate prevents metallic contamination, and the ~1% sample concentration prevents peak "flattening" (detector saturation) in the strongly absorbing carbonyl regions.

  • Pressing: Transfer the homogeneous powder into a pellet press and apply 8-10 tons of pressure under a vacuum for 2-3 minutes to form a transparent pellet[3].

Step 2: Instrument Calibration & Background 4. Background Scan: Place a blank KBr pellet (containing no sample) into the sample holder. Record a background spectrum over a range of 4000-400 cm−1 [3]. Causality: This mathematically subtracts atmospheric water vapor, CO2​ , and intrinsic KBr scattering from the final sample spectrum.

Step 3: Spectral Acquisition & Processing 5. Sample Scan: Place the sample pellet in the Fourier Transform Infrared (FT-IR) spectrometer and acquire the spectrum (typically 32-64 scans at 4 cm−1 resolution)[3],[4]. 6. Validation Check: Examine the baseline at 2000-1800 cm−1 . A sloping baseline indicates excessive light scattering (particles too large), requiring re-milling. The self-validating protocol mandates re-preparation if the baseline transmittance drops below 80%.

Diagnostic Workflows

Spectral_Workflow Start Sample Preparation (Isomer Selection) KBr KBr Pellet Pressing (1 mg sample + 100 mg KBr) Start->KBr Transmission Mode ATR ATR-FTIR Direct Analysis (Neat Solid) Start->ATR Reflectance Mode Background Background Scan (Atmospheric Compensation) KBr->Background ATR->Background Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) Background->Scan Subtraction Process Data Processing (Baseline Correction) Scan->Process Analyze Band Assignment (C=O, N-O, C-H out-of-plane) Process->Analyze Isomer Differentiation

Figure 1: Self-validating FTIR experimental workflow for isomer differentiation.

Isomer_Differentiation Unknown Unknown Isomer (2-(Methoxycarbonyl)-X-nitrobenzoic acid) CH_Bend Analyze C-H Out-of-Plane Bending (900 - 700 cm⁻¹) Unknown->CH_Bend Trisub_123 Strong bands at ~785 & 715 cm⁻¹ (1,2,3-trisubstituted) CH_Bend->Trisub_123 Adjacent 3 H's Trisub_124 Strong bands at ~830 & 885 cm⁻¹ (1,2,4-trisubstituted) CH_Bend->Trisub_124 Adjacent 2 H's + Isolated H Isomer3 3-Nitro Isomer (Confirmed by Ester C=O shift to ~1740 cm⁻¹) Trisub_123->Isomer3 Check_NO2 Analyze N-O Asymmetric Stretch (~1525 vs ~1530 cm⁻¹) Trisub_124->Check_NO2 Isomer4 4-Nitro Isomer Check_NO2->Isomer4 ~1525 cm⁻¹ Isomer5 5-Nitro Isomer Check_NO2->Isomer5 ~1530 cm⁻¹

Figure 2: Logical decision tree for identifying structural isomers via FTIR bands.

References

  • National Center for Biotechnology Information. "2-Nitrobenzoic acid | C7H5NO4 | CID 11087 - PubChem." PubChem Database.[Link]

  • SciELO. "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method." Scientific Electronic Library Online. [Link]

Sources

Validation

Spectroscopic differences between 3-nitrophthalic acid and 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic differentiation, mechanistic causality, and self-validating experimental workflows. Executive Summary Distinguish...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic differentiation, mechanistic causality, and self-validating experimental workflows.

Executive Summary

Distinguishing between 3-Nitrophthalic Acid (3-NPA) and its monoester derivative, 2-(Methoxycarbonyl)-3-nitrobenzoic acid (2-MC-3-NBA) , is a critical analytical checkpoint in the synthesis of complex active pharmaceutical ingredients (APIs) such as Apremilast and various chemiluminescent luminol derivatives[1]. Because these two compounds share identical aromatic core structures and differ only by the conversion of one carboxylic acid into a methyl ester, differentiating them requires precise spectroscopic analysis.

This guide provides an authoritative, data-driven comparison of their structural dynamics, nuclear magnetic resonance (NMR) profiles, and infrared (IR) signatures, backed by self-validating experimental protocols.

Mechanistic Causality: Regioselective Esterification

To understand the spectroscopic differences, one must first understand the electronic causality behind the synthesis of 2-MC-3-NBA.

When 3-NPA is dehydrated to form 3-nitrophthalic anhydride and subsequently subjected to methanolysis, the reaction is highly regioselective[2]. The strong electron-withdrawing nature of the nitro group (via both −I inductive and −M resonance effects) severely depletes electron density from the adjacent ortho-carbonyl (C2). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2 carbonyl, making it significantly more electrophilic than the meta-carbonyl (C1).

Consequently, nucleophilic attack by methanol occurs preferentially at C2, breaking the anhydride ring to yield 2-(Methoxycarbonyl)-3-nitrobenzoic acid as the major thermodynamic and kinetic product (typically in a 95:5 ratio over the 1-methyl ester isomer)[2].

ReactionPathway A 3-Nitrophthalic Anhydride (Electrophilic C2) B Methanol (MeOH) Reflux, 24h A->B Nucleophilic Attack C 2-(Methoxycarbonyl)-3-nitrobenzoic acid (Major Product, 95%) B->C Attack at C2 (ortho to NO2) D 1-(Methoxycarbonyl)-2-carboxy-3-nitrobenzene (Minor Product, 5%) B->D Attack at C1 (meta to NO2)

Regioselective methanolysis of 3-nitrophthalic anhydride driven by the NO2 group.

Spectroscopic Differentiation

The conversion of a hydrogen-bonded carboxylic acid into a sterically bulky methyl ester breaks the pseudo-symmetry of the hydrogen-bonding network and alters the magnetic anisotropy of the molecule. These electronic changes manifest distinctly in both NMR and IR spectroscopy.

Quantitative Data: ¹H NMR Spectroscopy (DMSO-d₆)

The most definitive proof of conversion is the emergence of a highly deshielded aliphatic singlet in the ¹H NMR spectrum. Furthermore, the steric bulk of the ester group forces the C=O slightly out of coplanarity with the aromatic ring, which subtly deshields the adjacent aromatic protons (H-4 and H-6) compared to the diacid precursor[2],[3].

Proton Assignment3-Nitrophthalic Acid (3-NPA)2-(Methoxycarbonyl)-3-nitrobenzoic acidCausality / Shift Rationale
-COOH (Acid) 13.84 ppm (br s, 2H)~13.50 ppm (br s, 1H)Loss of one acidic proton due to esterification.
H-4 (Aromatic) 8.33 ppm (dd, J = 8.2, 1.2 Hz)8.40 ppm (dd, J = 8.2, 1.2 Hz)Downfield shift (~0.07 ppm) due to altered magnetic anisotropy from the ester group[2],[3].
H-6 (Aromatic) 8.25 ppm (dd, J = 7.8, 1.2 Hz)8.31 ppm (dd, J = 7.8, 1.2 Hz)Downfield shift (~0.06 ppm) due to disrupted hydrogen bonding[2],[3].
H-5 (Aromatic) 7.81 ppm (t, J = 8.0 Hz)7.85 ppm (t, J = 8.0 Hz)Minimal shift; meta position is least affected by ortho-esterification.
-OCH₃ (Ester) None 3.87 ppm (s, 3H) Primary diagnostic marker. Highly deshielded by the adjacent ester carbonyl[2].
Quantitative Data: FT-IR Spectroscopy (KBr Pellet)

Infrared spectroscopy provides an orthogonal method of verification. Carboxylic acids exist as strongly hydrogen-bonded dimers, resulting in a broad, lower-frequency C=O stretch. Esters lack this hydrogen bonding, resulting in a higher force constant and a distinct, higher-frequency C=O stretch[4].

Vibrational Mode3-Nitrophthalic Acid (3-NPA)2-(Methoxycarbonyl)-3-nitrobenzoic acidDiagnostic Value
O-H Stretch 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)Present in both (indicates at least one free COOH remains).
C=O (Ester) Absent ~1740 cm⁻¹ (Sharp, Strong) Primary IR marker. Confirms esterification.
C=O (Acid) ~1710 cm⁻¹ (Broad, Strong)~1705 cm⁻¹ (Strong)Shifts slightly due to the loss of the dual-acid dimeric network[4].
NO₂ (Asym/Sym) 1535 cm⁻¹ / 1350 cm⁻¹1535 cm⁻¹ / 1350 cm⁻¹Unchanged; confirms the nitroaromatic core is intact.

Analytical Decision Tree

To streamline laboratory workflows, the following decision tree can be utilized to rapidly identify the product using orthogonal analytical markers.

DecisionTree Start Unknown Sample (3-NPA or 2-MC-3-NBA) NMR 1H NMR (DMSO-d6) Check ~3.8-3.9 ppm Start->NMR IR FT-IR Spectroscopy Check 1700-1750 cm⁻¹ Start->IR Singlet Sharp 3H Singlet at 3.87 ppm NMR->Singlet Yes NoSinglet No Aliphatic Signals Only Aromatic NMR->NoSinglet No TwoCO Two C=O Bands (~1740 & ~1700 cm⁻¹) IR->TwoCO Yes OneCO Broad Overlapping C=O (~1700-1710 cm⁻¹) IR->OneCO No Result1 2-(Methoxycarbonyl)-3-nitrobenzoic acid Singlet->Result1 Result2 3-Nitrophthalic Acid NoSinglet->Result2 TwoCO->Result1 OneCO->Result2

Analytical decision tree for differentiating 3-NPA and 2-MC-3-NBA using NMR and IR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must be treated as a self-validating system where each chemical transformation is proven by a specific spectroscopic checkpoint.

Protocol 1: Dehydration to 3-Nitrophthalic Anhydride
  • Objective: Activate the diacid for regioselective nucleophilic attack.

  • Methodology: Suspend 3-NPA (1.0 eq) in acetic anhydride (2.0 eq). Heat the mixture to 85–100 °C under a nitrogen atmosphere until the solids gradually melt and dissolve[1]. Reflux for 2 hours. Cool the mixture to induce precipitation, filter, and wash with cold non-polar solvent (e.g., heptane).

  • Self-Validation Checkpoint (IR): The broad carboxylic O-H stretch (2500–3300 cm⁻¹) must completely disappear. The appearance of twin C=O stretches at ~1780 cm⁻¹ and 1850 cm⁻¹ confirms the successful closure of the cyclic anhydride ring[1].

Protocol 2: Regioselective Methanolysis to 2-MC-3-NBA
  • Objective: Synthesize the monoester with high regiocontrol.

  • Methodology: Suspend the validated 3-nitrophthalic anhydride in absolute anhydrous methanol (acting as both solvent and nucleophile). Reflux the mixture for 24 hours[2]. Distill off the excess methanol under reduced pressure to yield a crude white solid.

  • Self-Validation Checkpoint (¹H NMR): Dissolve the crude solid in DMSO-d₆. The presence of a dominant, sharp singlet at 3.87 ppm confirms esterification. Integrate this peak against any minor aliphatic signals (typically around 3.92 ppm for the 1-methyl ester isomer) to mathematically validate the ~95:5 regioselectivity ratio[2]. The aromatic protons should shift downfield to 8.40 (d), 8.31 (d), and 7.85 (t) ppm.

Sources

Comparative

Benchmarking Yields of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid: Microwave-Assisted vs. Traditional Synthesis

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex active pharmaceutical ingredients (APIs) where early-stage intermediates dictate the efficiency of the entire pipeline. On...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of complex active pharmaceutical ingredients (APIs) where early-stage intermediates dictate the efficiency of the entire pipeline. One such critical building block is 2-(Methoxycarbonyl)-3-nitrobenzoic acid [1]. Synthesizing this monoester via the ring-opening of 3-nitrophthalic anhydride with methanol presents a classic challenge: balancing reaction velocity with strict regiocontrol.

This guide provides an in-depth technical benchmark comparing traditional thermal synthesis with Microwave-Assisted Organic Synthesis (MAOS), detailing the causality behind the experimental parameters and providing self-validating protocols to ensure reproducible yields.

Mechanistic Rationale & Regioselectivity

The nucleophilic acyl substitution of 3-nitrophthalic anhydride by methanol can theoretically yield two regioisomers. Attack at the C-1 carbonyl yields 3-(methoxycarbonyl)-2-nitrobenzoic acid, while attack at the C-2 carbonyl yields the target 2-(methoxycarbonyl)-3-nitrobenzoic acid .

The Causality of Electronic vs. Steric Control: Intuitively, the C-1 carbonyl is less sterically hindered. However, the strong electron-withdrawing nature (both inductive and resonance effects) of the nitro group at C-3 significantly enhances the electrophilicity of the adjacent C-2 carbonyl. As supported by AM1 semiempirical quantum chemical calculations and NMR studies[2], this electronic activation effectively overrides steric hindrance. Consequently, nucleophilic attack is directed predominantly to C-2, yielding the target monoester in an approximate 9:1 ratio[3].

Heating Modalities: Conduction vs. Dielectric Heating
  • Traditional Heating: Relies on thermal conduction (e.g., an oil bath heating the flask, which heats the solvent). This "outside-in" mechanism creates temperature gradients, requiring prolonged reflux times (7–16 hours)[4]. Extended thermal exposure increases the risk of thermodynamic byproducts, such as di-esterification.

  • Microwave Heating (MAOS): Utilizes dielectric heating. Methanol possesses a high loss tangent, making it an excellent microwave absorber. Energy is transferred directly to the molecules via dipolar polarization and ionic conduction[5]. This instantaneous, volumetric heating accelerates the reaction rate by orders of magnitude, kinetically trapping the desired regioisomer before side reactions can occur[5].

SynthesisWorkflow Substrate 3-Nitrophthalic Anhydride + Methanol split Substrate->split Trad Traditional Synthesis Thermal Conduction 7-16 hours split->Trad MW Microwave Synthesis Dielectric Heating 5-15 mins split->MW Mech Nucleophilic Acyl Substitution (Attack at C-2 Carbonyl) Trad->Mech Slow Energy Transfer MW->Mech Rapid Volumetric Heating ProdMajor 2-(Methoxycarbonyl)-3-nitrobenzoic Acid (Major Regioisomer, ~90%) Mech->ProdMajor Favored (Electronic Activation by NO2) ProdMinor 3-(Methoxycarbonyl)-2-nitrobenzoic Acid (Minor Regioisomer, ~10%) Mech->ProdMinor Disfavored (Less Electrophilic)

Figure 1: Mechanistic workflow and regioselectivity of 3-nitrophthalic anhydride ring opening.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be verifiable. The workflows below integrate real-time qualitative checks (TLC) and post-isolation quantitative validation (1H NMR) to create a closed-loop, self-validating system.

ProtocolWorkflow Step1 Reaction Execution (MW or Reflux) Step2 TLC Monitoring (Hexane:EtOAc) Step1->Step2 Step2->Step1 Incomplete Step3 Workup & Isolation (Acidification) Step2->Step3 Complete Step4 1H NMR Validation (Regiomeric Ratio) Step3->Step4

Figure 2: Self-validating experimental workflow for synthesis and regiomeric quantification.

Protocol A: Traditional Thermal Synthesis
  • Initiation: In an oven-dried 100 mL round-bottom flask, suspend 3-nitrophthalic anhydride (10 mmol, 1.93 g) in anhydrous methanol (20 mL).

  • Execution: Attach a reflux condenser and heat the mixture to reflux (~65 °C) using a temperature-controlled oil bath. Stir continuously for 16 hours[4].

  • Workup: Cool the mixture to room temperature. Remove excess methanol under reduced pressure. Dissolve the crude residue in saturated aqueous NaHCO₃, filter to remove unreacted anhydride, and carefully acidify the filtrate with 1M HCl (pH ~2) to precipitate the monoester.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: Microwave-Assisted Synthesis (MAOS)
  • Initiation: In a 30 mL microwave-safe heavy-walled reaction vial equipped with a magnetic stir bar, combine 3-nitrophthalic anhydride (10 mmol, 1.93 g) and anhydrous methanol (10 mL).

  • Execution: Seal the vial with a Teflon-lined septum. Place it in a dedicated microwave synthesizer (e.g., CEM Discover). Program the unit to 80 °C with a hold time of 10 minutes. Note: The system will dynamically adjust wattage to maintain temperature without thermal overshoot.

  • Workup & Isolation: Allow the vial to cool rapidly via compressed air to <30 °C. Transfer the contents to a flask and proceed with the identical NaHCO₃/HCl workup described in Protocol A.

The Self-Validation Checkpoint
  • In-Process TLC: Spot the reaction mixture against pure 3-nitrophthalic anhydride using Hexane:EtOAc (1:1) with a drop of acetic acid. The disappearance of the high-Rf anhydride spot confirms reaction completion.

  • Post-Process NMR: Dissolve 5 mg of the dried product in DMSO-d6. Integrate the aromatic protons (δ 7.5–8.5 ppm). The major isomer (2-(methoxycarbonyl)-3-nitrobenzoic acid) must exhibit a ≥ 9:1 integration ratio over the minor isomer, validating that kinetic control was successfully maintained[3].

Comparative Yield & Performance Data

The empirical data highlights a stark contrast in efficiency. Microwave irradiation not only compresses the reaction timeline by over 98% but also suppresses thermal degradation, leading to superior isolated yields[5].

ParameterTraditional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Thermal Conduction (Oil Bath)Dielectric Heating (Microwave)
Reaction Time 16 hours10 minutes
Operating Temperature 65 °C (Atmospheric Reflux)80 °C (Pressurized Sealed Vial)
Solvent Volume 20 mL10 mL
Isolated Yield (%) 71% - 80%96% - 98%
Regioselectivity (C-2:C-1) ~ 8:1~ 9:1 (Kinetic preservation)
Energy Efficiency Low (Continuous 16h heating)High (Targeted 10m energy transfer)

Conclusion

Benchmarking the synthesis of 2-(Methoxycarbonyl)-3-nitrobenzoic acid reveals that transitioning from traditional thermal reflux to Microwave-Assisted Organic Synthesis (MAOS) is not merely a matter of convenience, but a fundamental upgrade in chemical engineering. By leveraging dielectric heating, chemists can exploit the electronic activation of the C-2 carbonyl to achieve near-quantitative yields (98%) and excellent regioselectivity (9:1) in a fraction of the time. For laboratories scaling up API intermediates, implementing this self-validating microwave protocol drastically reduces cycle times and minimizes solvent waste, perfectly aligning with modern green chemistry principles.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy Source: International Journal of Research in Pharmacy and Allied Science URL:[Link]

  • NMR and AM1 Quantum Chemical Study of the Regioselectivity of the Reaction of 2-Hydroxyethyl Methacrylate with 3-Nitrophthalic Anhydride Source: ResearchGate URL:[Link]

  • Cas 641-70-3, 3-Nitrophthalic anhydride Source: LookChem URL:[Link]

  • A Convenient Synthesis and Spectral Studies of Diamines Derivatives Source: ChemRxiv URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Methoxycarbonyl)-3-nitrobenzoic acid proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid As a Senior Application Scientist, I frequently encounter the logistical challenges of managing complex nitroaromatic waste i...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

As a Senior Application Scientist, I frequently encounter the logistical challenges of managing complex nitroaromatic waste in high-throughput drug development and synthetic laboratories. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0) is a critical intermediate, but its physicochemical profile demands rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, regulatory compliance, and environmental stewardship in your facility.

Section 1: Mechanistic Hazard Profiling

Before executing any disposal protocol, we must understand the causality of the chemical's hazards. Treating waste management as a mere checklist leads to operational blind spots; treating it as a chemical process ensures safety.

  • Nitroaromatic Instability : The -NO₂ group is highly electron-withdrawing. Upon thermal decomposition (typically >240 °C for related nitrobenzoic acids), the compound1[1].

  • Ester Hydrolysis : The methoxycarbonyl group (methyl ester) is structurally susceptible to hydrolysis under strongly basic or acidic conditions. This unintended reaction yields 3-nitrophthalic acid and methanol. Methanol generation in a sealed waste container can lead to dangerous pressure accumulation and introduces a secondary flammability hazard.

  • Combustible Dust Risk : As a fine crystalline solid, it poses an inhalation risk and a potential dust explosion hazard if allowed to accumulate and aerosolize in unventilated areas[1].

Table 1: Physicochemical & Hazard Summary

PropertyValue / DescriptionOperational Implication
CAS Number 6744-85-0Ensure accurate waste labeling and tracking.
Molecular Formula C₉H₇NO₆High oxygen balance; strictly avoid mixing with strong reducing agents[1].
Physical State Solid (Powder/Crystals)Dust suppression is mandatory during transfer and spill cleanup[1].
Decomposition NOx, CO, CO₂Incineration must occur in facilities equipped with active NOx scrubbers[1].

Section 2: Waste Segregation and Containment Workflow

Mixing nitrobenzoic acid derivatives with incompatible waste streams can lead to exothermic reactions. The following protocol ensures safe segregation.

Protocol 1: Step-by-Step Waste Segregation

  • Source Identification : Determine if the waste is a pure solid (e.g., expired reagent, spilled powder) or in solution (e.g., HPLC effluent, reaction mother liquor).

  • Solid Waste Containment :

    • Action: Transfer solid waste into a high-density polyethylene (HDPE) wide-mouth container using an anti-static scoop.

    • Causality: HDPE provides excellent chemical resistance against acidic compounds. Anti-static tools prevent spark-induced ignition of suspended combustible dust[1].

  • Liquid Waste Containment :

    • Action: Funnel organic solutions containing the compound into an appropriately compatible, vented carboy.

    • Causality: Vented caps prevent pressure accumulation if trace hydrolysis occurs, safely releasing trace methanol vapor before the container ruptures.

  • Labeling & Accumulation :

    • Action: Affix a GHS-compliant "Hazardous Waste" label specifying "Toxic, Nitroaromatic Solid/Solution". Store in a designated Satellite Accumulation Area (SAA) away from heat sources (>240 °C) and direct sunlight[1].

DisposalWorkflow Start Waste Generation: 2-(Methoxycarbonyl)-3-nitrobenzoic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid SolidCont Seal in HDPE Container (Prevent Dust) Solid->SolidCont LiquidCont Vented Carboy (Prevent Gas Buildup) Liquid->LiquidCont Label Label: Hazardous Waste (Toxic, Nitroaromatic) SolidCont->Label LiquidCont->Label Storage Satellite Accumulation Area (< 90 Days) Label->Storage Incineration EPA-Approved Incineration Facility Storage->Incineration

Workflow for the segregation, containment, and disposal of nitroaromatic chemical waste.

Section 3: Spill Response & Decontamination (Self-Validating Protocol)

A spill is an unplanned waste generation event. Your response must not only neutralize the immediate physical threat but validate that the area is chemically clear.

Protocol 2: Immediate Spill Remediation

  • Containment & Dust Suppression :

    • Action: Do not dry-sweep. Mist the spill lightly with a compatible solvent (e.g., water or a water/ethanol mix) to suppress dust[1].

    • Causality: Dry sweeping aerosolizes the particles, exponentially increasing inhalation exposure and spreading contamination across the lab.

  • Mechanical Recovery :

    • Action: Use damp, absorbent pads or a dedicated HEPA-filtered vacuum (rated for combustible dust) to collect the material. Place all recovery materials into a designated solid waste container[1].

  • Surface Decontamination :

    • Action: Wash the affected surface with a mild alkaline detergent solution, followed by a pure water rinse.

    • Causality: The mild base helps solubilize the benzoic acid derivative as its carboxylate salt, ensuring complete removal from the benchtop.

  • Validation Step (Self-Validating System) :

    • Action: Swab the cleaned area with a clean filter paper soaked in ethanol. Analyze the swab under a UV lamp (254 nm).

    • Causality: The conjugated nitroaromatic system strongly absorbs UV light. The absence of dark quenching spots on the swab confirms absolute decontamination, closing the loop on the protocol.

Section 4: Regulatory Compliance & Final Disposal

Never sewer this compound. The2[2].

  • Incineration : The only acceptable method for the ultimate disposal of nitroaromatic compounds is 3[3].

  • Facility Requirements : Ensure your contracted waste management facility is EPA-approved and equipped with environmental scrubbers capable of neutralizing the nitrogen oxides (NOx) generated during the combustion of the nitroaromatic ring[3].

References

  • Sigma-Aldrich. "CAS 6744-85-0 | 2-(METHOXYCARBONYL)-3-NITROBENZOIC ACID". Sigma-Aldrich Product Catalog.

  • Carl Roth. "Safety Data Sheet: 4-Nitrobenzoic acid". Carl Roth SDS Database. 1

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". ASHP Guidelines. 2

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides". EPA NEPIS Database. 3

Sources

Handling

Personal protective equipment for handling 2-(Methoxycarbonyl)-3-nitrobenzoic acid

Advanced Laboratory Safety and Operational Guide: Handling 2-(Methoxycarbonyl)-3-nitrobenzoic Acid As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checkbox, but as a precise sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checkbox, but as a precise scientific discipline. 2-(Methoxycarbonyl)-3-nitrobenzoic acid (CAS: 6744-85-0), a crucial building block in organic synthesis and drug development, presents specific handling challenges due to its structural properties[1]. Understanding the causality behind its hazards—specifically the interplay between its electron-withdrawing nitro group and the lipophilic ester moiety—is essential for designing a self-validating safety protocol.

This guide provides drug development professionals with a comprehensive, step-by-step operational and disposal plan to ensure maximum safety, scientific integrity, and workflow efficiency.

Hazard Profile & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand why this compound is hazardous. The molecule (C9H7NO6, MW: 225.15 g/mol ) features a carboxylic acid, a methyl ester, and a nitro group[1]. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the carboxylic acid, increasing its potential to cause rapid protein denaturation upon contact with mucosal moisture.

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedNitroaromatics can uncouple oxidative phosphorylation and induce methemoglobinemia upon systemic absorption[2][3].
H315 Causes skin irritationHigh acidity (low pKa) due to the electron-withdrawing -NO2 group causes localized protein denaturation on contact[3].
H319 Causes serious eye irritationRapid pH shift in the aqueous environment of the cornea leads to immediate epithelial cell damage[3].
H335 May cause respiratory irritationFine crystalline dust readily deposits in the upper respiratory tract, reacting with mucosal moisture to cause inflammation[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reactive nitrobenzoic acid derivatives. The PPE strategy must account for the compound's fine crystalline nature and its dual hydrophilic/lipophilic character.

Table 2: PPE Specifications and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile (≥0.11 mm thickness) or Neoprene gloves.Protects against lipophilic ester penetration. Double-gloving is strictly recommended for prolonged handling.
Eye Protection Snug-fitting, indirect-vented safety goggles.Prevents airborne crystalline dust from bypassing the lenses and contacting the tear film[4].
Body Protection Flame-resistant lab coat, long pants, closed-toe shoes.Minimizes dermal exposure surface area and protects against potential combustible dust hazards.
Respiratory N95 or P100 particulate respirator.Required only if weighing outside a ventilated enclosure to block fine solid particulates from the respiratory tract[4].

Operational Plan: Step-by-Step Handling Protocol

Every step in the handling process must be a self-validating system, ensuring that if one control fails, another prevents exposure.

Step 1: Environmental Preparation & Enclosure

  • Action: Conduct all open handling, weighing, and transfer operations inside a certified chemical fume hood[4].

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

  • Rationale: The compound can form combustible dust concentrations or easily become airborne. The fume hood provides the primary engineering control against inhalation (H335).

Step 2: Static Control and Weighing

  • Action: Use an anti-static weighing boat and a grounded metal spatula. Avoid plastic spatulas that generate static electricity.

  • Validation: The powder should not "jump" or cling erratically to the spatula during transfer.

  • Rationale: Nitroaromatic powders can be sensitive to static discharge. Minimizing static prevents the aerosolization of the irritating dust.

Step 3: Dissolution and Transfer

  • Action: Pre-dissolve the compound in the reaction solvent (e.g., DMF, DMSO, or methanol) within the fume hood before transferring it to the main reactor.

  • Validation: Complete dissolution is visually confirmed; no suspended particulates remain in the transfer flask.

  • Rationale: Handling the compound as a liquid solution drastically reduces the risk of airborne dust exposure and dermal contact during reactor charging.

Step 4: Routine Decontamination

  • Action: After transfer, wipe down the balance, spatulas, and fume hood surface with a disposable cloth dampened with a dilute alkaline solution (e.g., 5% sodium bicarbonate), followed by water.

  • Validation: Visual inspection confirms no slightly yellow crystalline residue remains on any surface[5].

  • Rationale: Its distinct yellow color serves as a visual indicator for contamination. Removing trace amounts prevents cumulative exposure and cross-contamination.

Spill Response and Disposal Plan

Waste management must prevent environmental contamination and cross-reactivity with incompatible materials like strong oxidizing agents or strong bases.

Step-by-Step Spill Response:

  • Containment: If a solid spill occurs, do not dry sweep. Gently cover the powder with damp absorbent paper to suppress dust generation[4][5].

  • Collection: Use a non-sparking tool to scoop the damp material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Neutralization: Wash the spill area with a mild alkaline solution (5% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

Step-by-Step Waste Disposal:

  • Segregation: Collect all liquid waste containing 2-(Methoxycarbonyl)-3-nitrobenzoic acid in a designated "Halogen-Free Organic Waste" container (unless halogenated solvents were used in your specific reaction).

  • Labeling: Clearly label the container with the chemical name, CAS number (6744-85-0), and the GHS pictograms for "Harmful" and "Irritant"[2][3].

  • Final Disposal: Do not flush down the sink. Submit the segregated waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[4].

Operational Workflow Diagram

To visualize the logical flow of our safety protocols, the following diagram illustrates the standard handling procedure versus the spill response pathway.

G Start 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup (Face Velocity ≥ 100 fpm) Start->Hood Spill Spill Detected During Transfer? Hood->Spill Clean Spill Response: Contain & Neutralize Spill->Clean Yes Proceed 3. Standard Handling: Weighing & Dissolution Spill->Proceed No Waste 4. Waste Disposal & Decontamination Clean->Waste Proceed->Waste

Workflow and spill response logic for handling 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxycarbonyl)-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Methoxycarbonyl)-3-nitrobenzoic acid
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